4-Chloro-6-methylpyridin-2-amine
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMKJOVXQEEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597727 | |
| Record name | 4-Chloro-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36340-61-1 | |
| Record name | 4-Chloro-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 4-Chloro-6-methylpyridin-2-amine. The information is compiled to serve as a crucial resource for professionals engaged in chemical synthesis, drug discovery, and materials science, where this compound may be utilized as a key intermediate.
Core Physical Properties
Quantitative data for this compound is summarized below. It is important to note that while some physical properties for this specific compound are available, others, such as melting and boiling points, have been reported for isomeric or closely related structures and are provided here for reference.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1][2] |
| Molecular Weight | 142.58 g/mol | [1] |
| Melting Point | Data not available | |
| Reference (Isomer): 2-Chloro-6-methylpyridin-4-amine | 155-157 °C | [3][4] |
| Boiling Point | Data not available | |
| Reference (Isomer): 5-Chloro-6-methylpyridin-2-amine | 234.2 °C at 760 mmHg | [5] |
| Solubility | Data not available | |
| Reference (Related Compound): 2-Amino-4-chloro-6-methylpyrimidine | Soluble in acetic acid (50 mg/mL) | |
| Computed XLogP3-AA | 1.5 | [1] |
Experimental Protocols
Detailed experimental methodologies for the synthesis and analysis of chloro-substituted methylpyridines, as well as general procedures for determining key physical properties, are outlined below. These protocols are representative and can be adapted for this compound.
Synthesis of Chloro-Ethoxy-Methylthio-Pyrimidine (A Representative Synthesis)
This protocol describes the synthesis of a related substituted pyrimidine, which illustrates a common synthetic route for such compounds.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium ethoxide (EtONa) solution (1 M in Ethanol)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium ethoxide (0.28 mmol, 1 M in EtOH) is added dropwise to a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in ethanol (1 mL) at approximately 20 °C.[6]
-
The reaction mixture is protected with a CaCl₂ drying tube and stirred at this temperature until the starting material is completely consumed, which can be monitored by Thin Layer Chromatography (TLC) (approximately 2 hours).[6]
-
Upon completion, dichloromethane (10 mL) is added, followed by a saturated aqueous solution of NaHCO₃ (10 mL).[6]
-
The mixture is extracted, and the aqueous phase is further extracted with an additional 10 mL of DCM.[6]
-
The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated under vacuum to yield the product.[6]
Determination of Melting Point
A standard method for determining the melting point of a solid organic compound is as follows:
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp)
-
Capillary tubes
Procedure:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Solubility (Shake-Flask Method)
This is a standard method for determining the solubility of a solid in a solvent.
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the solution is allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any solid particles.
-
The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common technique for determining the purity and concentration of organic compounds. A general method for analyzing aromatic amines and pyridines is described below.
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV detector)
-
Analytical column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[7]
Mobile Phase:
-
A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The exact composition is optimized to achieve good separation.
Procedure:
-
A standard solution of the compound is prepared at a known concentration in a suitable solvent.
-
The sample to be analyzed is also dissolved in the mobile phase or a compatible solvent.
-
The standard and sample solutions are injected into the HPLC system.
-
The retention time and peak area of the compound are recorded. Purity is assessed by the presence of other peaks, and concentration is determined by comparing the peak area of the sample to that of the standard.
Visualizations
The following diagrams illustrate logical workflows relevant to the study of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A standard workflow for the analytical determination of purity by HPLC.
References
- 1. This compound | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [amp.chemicalbook.com]
- 4. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]
- 5. CAS 36936-23-9 | 5-Chloro-6-methylpyridin-2-amine - Synblock [synblock.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
4-Chloro-6-methylpyridin-2-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-methylpyridin-2-amine, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, analytical properties, and its significant role as a synthetic intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical Structure and Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₇ClN₂.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications in drug synthesis.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 36340-61-1 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [2] |
| SMILES | CC1=CC(=CC(=N1)N)Cl | [1] |
| InChI | 1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | [1] |
Synthesis and Spectroscopic Analysis
General Synthetic Approach
A common method for the synthesis of substituted aminopyridines involves the reaction of a corresponding chloropyridine with an amine source. The following workflow illustrates a generalized synthetic procedure.
Spectroscopic Data (Predicted and Comparative)
Detailed experimental spectra for this compound are not publicly available. The following table summarizes the expected characteristic peaks based on the analysis of structurally similar compounds, such as isomers and other substituted aminopyridines.
| Analytical Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group (CH₃) protons around δ 2.2-2.5 ppm.- Two singlets or doublets for the aromatic protons on the pyridine ring, likely in the range of δ 6.0-7.5 ppm.- A broad singlet for the amine (NH₂) protons, which may vary in chemical shift depending on the solvent and concentration. |
| ¹³C NMR | - A peak for the methyl carbon around δ 20-25 ppm.- Aromatic carbon peaks in the region of δ 100-160 ppm. The carbon attached to the chlorine will be significantly shifted.- The carbon bearing the amino group will also show a characteristic shift. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.- C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.- A C-Cl stretching vibration, typically below 800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 142, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak).- Fragmentation patterns would likely involve the loss of the methyl group, chlorine, or parts of the pyridine ring. |
Role in Drug Discovery: An Intermediate for Kinase Inhibitors
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. This structural element is capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.
Application in the Synthesis of TAK1 Inhibitors
Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling protein in the MAP kinase pathway, which is involved in cellular responses to inflammatory cytokines. Dysregulation of the TAK1 signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for drug development.
This compound has been utilized as a starting material for the synthesis of potent and selective TAK1 inhibitors. The general synthetic strategy involves coupling the amine group of this compound with another molecular fragment to construct the final inhibitor.
The TAK1 Signaling Pathway
The diagram below illustrates a simplified representation of the TAK1 signaling pathway, highlighting its central role in mediating downstream inflammatory responses. Inhibition of TAK1 can block the activation of key downstream effectors like NF-κB and JNK/p38 MAP kinases.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of substituted aminopyridines, which can be adapted for this compound.
Protocol for Synthesis
Objective: To synthesize a substituted 2-aminopyridine from a corresponding 2-chloropyridine.
Materials:
-
2,4-dichloro-6-methylpyridine (1 equivalent)
-
Aqueous ammonia (excess)
-
Suitable solvent (e.g., ethanol, dioxane)
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Stirring apparatus
-
Heating apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks or chromatography columns)
Procedure:
-
In a pressure-rated reaction vessel, dissolve 2,4-dichloro-6-methylpyridine in the chosen solvent.
-
Add an excess of aqueous ammonia to the solution.
-
Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.
Protocol for HPLC Analysis
Objective: To determine the purity of a synthesized aminopyridine derivative.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid
-
Sample of the synthesized compound dissolved in a suitable solvent (e.g., mobile phase)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject a small volume of the sample solution (e.g., 5-10 µL) onto the column.
-
Run a gradient elution program, for example:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibrate at 5% B
-
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Conclusion
This compound is a valuable and versatile intermediate for drug discovery and development. Its utility, particularly in the synthesis of kinase inhibitors targeting pathways such as the TAK1 signaling cascade, underscores its importance for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this and related compounds, facilitating their application in the design and synthesis of novel therapeutic agents.
References
Spectroscopic Analysis of 2-Amino-4-chloro-6-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for aminopicoline derivatives, with a focus on the structural elucidation of 2-Amino-4-chloro-6-picoline. Due to the limited availability of public experimental data for 2-Amino-4-chloro-6-picoline, this document presents spectroscopic data for a closely related structural isomer, 2-Amino-5-chloro-4-methylpyridine , to serve as a valuable reference. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for these analytical techniques, and a workflow diagram for the spectroscopic analysis of organic compounds. This information is intended to assist researchers in the identification and characterization of substituted picoline compounds.
Introduction
2-Amino-4-chloro-6-picoline is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is essential for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental to confirming the identity and purity of such organic compounds. This guide outlines the expected spectroscopic characteristics and the methodologies used to obtain them.
Note on Data Availability: As of the date of this publication, comprehensive, publicly accessible experimental spectroscopic data for 2-Amino-4-chloro-6-picoline (CAS RN: 36340-61-1) is limited. The data presented in the following sections for a structural isomer, 2-Amino-5-chloro-4-methylpyridine (also known as 2-Amino-5-chloro-4-picoline), is provided as a representative example. Researchers should be aware that the substitution pattern will influence the spectral data.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 2-Amino-5-chloro-4-methylpyridine .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-chloro-4-methylpyridine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-chloro-4-methylpyridine
| Chemical Shift (ppm) | Assignment |
| Data not available |
Note: Specific experimental ¹H and ¹³C NMR data for 2-Amino-5-chloro-4-methylpyridine were not found in the public domain. The expected spectra would show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons in ¹H NMR, and the distinct carbon environments in ¹³C NMR.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 2-Amino-5-chloro-4-methylpyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not available. An ATR-IR spectrum is available for viewing on SpectraBase.[1] | N-H stretching (amine), C-H stretching (aromatic and methyl), C=C and C=N stretching (pyridine ring), N-H bending, C-Cl stretching. |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Amino-5-chloro-4-methylpyridine
| m/z | Relative Intensity (%) | Assignment |
| 142 | 100 | [M]⁺ (Molecular Ion) |
| 107 | ~50 | [M-Cl]⁺ |
| Other fragmentation data not detailed. |
Note: The mass spectrum for 2-Amino-5-chloro-4-methylpyridine is available for viewing on SpectraBase, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The goal of NMR spectroscopy is to determine the carbon-hydrogen framework of a molecule.
3.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.
-
Instrument Setup: The sample is placed in a strong magnetic field within the NMR spectrometer.[3]
-
Data Acquisition: The sample is irradiated with radiofrequency pulses. The instrument records the frequencies at which the hydrogen nuclei resonate. For quantitative analysis, a sufficient relaxation delay between pulses is necessary.[4]
-
Data Processing: The resulting free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The signals are integrated to determine the relative number of protons.
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A higher concentration of the sample (20-50 mg in ~0.7 mL of deuterated solvent) is often required due to the low natural abundance of ¹³C.[5]
-
Instrument Setup: Similar to ¹H NMR, the sample is placed in a strong magnetic field.
-
Data Acquisition: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6] A larger number of scans are usually necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.[7]
-
Data Processing: The FID is processed using a Fourier transform. Chemical shifts are referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
3.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol
-
Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: An infrared beam is passed through the crystal, and the sample's absorption of IR radiation at different frequencies is measured.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
3.2.2. KBr Pellet Method
-
Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in a sample holder in the path of the IR beam, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8]
3.3.1. Electron Ionization (EI) Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).[9]
-
Fragmentation: The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions.[9]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using multiple spectroscopic techniques.
Caption: Workflow for organic compound identification.
Conclusion
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. bhu.ac.in [bhu.ac.in]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. fiveable.me [fiveable.me]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Solubility Profile of 4-Chloro-6-methylpyridin-2-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 4-Chloro-6-methylpyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Solubility is a critical physicochemical property that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This document provides a comprehensive overview of standardized experimental protocols for determining the solubility of this compound in various organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the methodologies required to generate this crucial data in their own laboratories. A generalized experimental workflow is also presented in a visual format to aid in the design and execution of these solubility studies.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The arrangement of its functional groups—an amino group, a chloro group, and a methyl group on the pyridine ring—imparts specific electronic and steric properties that make it a versatile synthon.
The solubility of a compound in different organic solvents is a fundamental parameter that dictates its behavior in various chemical processes. For instance, in drug development, solubility directly impacts bioavailability and the choice of formulation excipients. In synthetic chemistry, it is essential for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing scalable purification methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical databases and serves as a useful reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |
| Molecular Weight | 142.59 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | |
| CAS Number | 36340-61-1 | Sigma-Aldrich[2] |
| IUPAC Name | This compound | PubChem[1] |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a variety of organic solvents is not extensively reported in peer-reviewed literature or publicly available databases. The generation of such data is crucial for the scientific community and would be a valuable contribution. Researchers are encouraged to utilize the protocols outlined in the subsequent sections to determine the solubility in solvents relevant to their specific applications.
For context, a related but distinct compound, 2-Amino-4-chloro-6-methylpyrimidine, is reported to be soluble in acetic acid at a concentration of 50 mg/mL.[3][4] However, due to structural differences, this information should not be extrapolated to this compound.
Experimental Protocols for Solubility Determination
To ensure accurate and consistent results, standardized methods for solubility determination are essential. The following are detailed protocols for commonly used techniques.
Isothermal Shake-Flask Method (Gravimetric)
This is a classical and reliable method for determining equilibrium solubility.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a pre-weighed vial.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by the difference in weight.
-
Calculate the solubility in terms of g/L or mol/L.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and specific, making it suitable for determining the solubility of compounds with good chromophores.
Materials:
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column appropriate for the compound (e.g., C18)
-
Mobile phase solvents
-
Standard solutions of this compound of known concentrations
-
Saturated solution prepared as described in the shake-flask method.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent. Analyze these standards by HPLC and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Take the filtered supernatant from the equilibrated shake-flask experiment.
-
Dilute a known volume of the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
UV-Vis Spectrophotometry Method
This is a rapid method suitable for compounds that absorb UV-Vis radiation and do not have interfering excipients.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard solutions of this compound of known concentrations
-
Saturated solution prepared as described in the shake-flask method.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the wavelength of maximum absorption (λmax) for this compound. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility in the original saturated solution, accounting for the dilution.
Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this vital information. The detailed experimental protocols for the isothermal shake-flask, HPLC, and UV-Vis spectrophotometry methods offer reliable approaches to accurately determine the solubility of this compound. The provided workflow diagram serves as a practical tool for planning and executing these experiments. The generation and dissemination of such data will be of significant benefit to the scientific community, particularly in the fields of drug discovery and chemical synthesis.
References
Quantum Chemical Calculations of 4-Chloro-6-methylpyridin-2-amine: A Methodological Overview
This technical guide is intended for researchers, scientists, and drug development professionals interested in the theoretical investigation of 4-Chloro-6-methylpyridin-2-amine. While specific experimental and calculated data for this molecule are not publicly available in the reviewed literature, the following sections outline the standard protocols and computational approaches that would be employed in such a study.
Computational Methodology
The foundation of a theoretical study of this compound would involve quantum chemical calculations, most commonly employing Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy for molecules of this size.
Software and Theoretical Model
A typical computational setup would involve a software package such as Gaussian, ORCA, or Spartan. The selection of the theoretical model is crucial for obtaining reliable results. A widely used combination for molecules containing halogens and amino groups is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing anions and lone pairs, while polarization functions (d,p) are necessary for representing the anisotropic nature of chemical bonds.
Geometry Optimization and Vibrational Frequency Analysis
The first step in the computational workflow is to determine the ground-state equilibrium geometry of the molecule. This is achieved through an optimization procedure where the total energy of the molecule is minimized with respect to all atomic coordinates. Following a successful optimization, a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.
Predicted Physicochemical Properties
Once a validated computational model is established, a wide range of physicochemical properties can be calculated to understand the molecule's behavior.
Molecular Geometry
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. While specific data for this compound is unavailable, studies on similar structures like 4-Chloro-6-methoxypyrimidin-2-amine[1][2] and 2-Chloro-6-methylpyrimidin-4-amine[3] reveal typical C-N, C-C, C-Cl, and C-H bond lengths and pyridine ring angles that would be expected.
Table 1: Representative Geometric Parameters for Pyridine Derivatives
| Parameter | Typical Value (Å or °) |
| C-N (in ring) | 1.33 - 1.37 |
| C-C (in ring) | 1.38 - 1.40 |
| C-Cl | 1.73 - 1.75 |
| C-NH2 | 1.35 - 1.38 |
| C-CH3 | 1.50 - 1.53 |
| C-N-C Angle | ~117 - 120 |
| C-C-C Angle | ~118 - 121 |
Note: This table presents generalized data from related molecules and should be considered as an estimation for this compound.
Electronic Properties
Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Electronic Properties (Hypothetical)
| Property | Description | Predicted Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions |
Spectroscopic Properties
Theoretical calculations can predict various spectra, which are invaluable for interpreting experimental results.
-
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.
Experimental Protocols (General)
To validate the computational results, a series of experiments would be necessary.
Synthesis and Crystallization
The synthesis of this compound would be the initial step, followed by purification and crystallization to obtain a sample suitable for analysis.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the molecule.
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.
-
UV-Vis Spectroscopy: To measure the electronic absorption spectrum.
Single-Crystal X-ray Diffraction
If suitable single crystals can be grown, X-ray diffraction provides the most accurate and unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This experimental data serves as the ultimate benchmark for the accuracy of the calculated geometry.
Visualizing Computational Workflows
The logical flow of a combined computational and experimental study can be visualized as follows:
Figure 1: A generalized workflow for the theoretical and experimental study of a molecule.
References
In-Depth Technical Guide: Crystal Structure Analysis of 4-Chloro-6-methylpyridin-2-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure analysis of 4-Chloro-6-methylpyridin-2-amine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. A comprehensive search of publicly available crystallographic databases and scientific literature was conducted to obtain the experimental single-crystal X-ray diffraction data for this compound. As of the date of this publication, the experimental crystal structure of this compound has not been reported or is not publicly accessible.
Consequently, this document provides a detailed framework for the experimental determination and analysis of the crystal structure of this compound. It outlines the necessary protocols for synthesis, crystallization, and single-crystal X-ray diffraction. Furthermore, it presents the known chemical and physical properties of the compound and illustrates the standard workflow for crystal structure determination through a detailed diagram. This guide is intended to serve as a practical resource for researchers undertaking the crystallographic analysis of this and similar molecules.
Compound Identification and Properties
This compound is a heterocyclic organic compound with the chemical formula C₆H₇ClN₂.[1] Its structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and an amine group. The accurate determination of its three-dimensional structure is crucial for understanding its intermolecular interactions, potential biological activity, and solid-state properties, which are of significant interest in drug design and materials science.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 36340-61-1 | [1] |
| Canonical SMILES | CC1=CC(=CC(=N1)N)Cl | [1] |
| InChI Key | IKKMKJOVXQEEHS-UHFFFAOYSA-N | [1] |
Experimental Protocol for Crystal Structure Determination
The following sections detail the proposed experimental workflow for determining the crystal structure of this compound.
Synthesis
While several commercial suppliers offer this compound, for the purpose of obtaining high-quality single crystals, a freshly synthesized and purified batch is recommended. A potential synthetic route can be adapted from established procedures for similar aminopyridine derivatives. A generalized approach involves the chlorination of a corresponding hydroxypyridine precursor, followed by amination. The final product should be purified by recrystallization or column chromatography to achieve a purity of >97%, as confirmed by techniques such as NMR, HPLC, and mass spectrometry.
Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical step. A variety of crystallization techniques should be explored, including:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can be guided by the solubility of the compound. Solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water or hexane.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling should be carefully controlled to promote the growth of a few large single crystals rather than many small ones.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the following procedure for data collection and structure refinement should be followed:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. The diffractometer collects a series of diffraction patterns at different crystal orientations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) is generated.
-
Structure Solution and Refinement:
-
The space group of the crystal is determined from the systematic absences in the diffraction data.
-
An initial model of the crystal structure is obtained using direct methods or Patterson methods.
-
The atomic positions and displacement parameters of the model are refined against the experimental data using a least-squares minimization procedure. The goal is to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₙ|).
-
The quality of the final refined structure is assessed using metrics such as the R-factor, weighted R-factor (wR), and goodness-of-fit (Goof).
-
Data Presentation of Crystallographic Information
Upon successful determination of the crystal structure, the quantitative data should be summarized in a standardized format for clarity and comparison. The following table illustrates how the crystallographic data for this compound would be presented.
| Parameter | Value (Hypothetical) |
| Empirical Formula | C₆H₇ClN₂ |
| Formula Weight | 142.59 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
| Calculated Density (Mg/m³) | [Value] |
| Absorption Coefficient (mm⁻¹) | [Value] |
| F(000) | [Value] |
| Crystal Size (mm³) | [Value] |
| Theta Range for Data Collection (°) | [Value] |
| Index Ranges | [Value] |
| Reflections Collected | [Value] |
| Independent Reflections | [Value] [R(int) = value] |
| Completeness to Theta = 25.242° (%) | [Value] |
| Absorption Correction | [Method] |
| Max. and Min. Transmission | [Values] |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | [Values] |
| Goodness-of-Fit on F² | [Value] |
| Final R Indices [I>2sigma(I)] | R1 = [Value], wR2 = [Value] |
| R Indices (all data) | R1 = [Value], wR2 = [Value] |
| Largest Diff. Peak and Hole (e.Å⁻³) | [Values] |
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the crystal structure of this compound.
Caption: Experimental workflow for the crystal structure determination of this compound.
Caption: Logical data analysis workflow in single-crystal X-ray crystallography.
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive roadmap for its determination and analysis. The outlined experimental protocols and data analysis workflows are standard practices in the field of crystallography and are applicable to a wide range of small organic molecules. The successful elucidation of this crystal structure will provide valuable insights for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. It is hoped that this guide will facilitate and encourage future research into the solid-state characterization of this and related compounds.
References
An In-Depth Technical Guide to 4-Chloro-6-methylpyridin-2-amine: Synonyms, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-methylpyridin-2-amine, a key chemical intermediate with applications in pharmaceutical and agrochemical research. The document details its various synonyms and identifiers, summarizes its physicochemical properties, and presents a detailed, generalized synthetic protocol for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for the synthesis and utilization of this versatile compound.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of more complex molecules. Its structural features, including the reactive chlorine atom and the amino group on the pyridine ring, make it a versatile precursor for creating diverse chemical scaffolds with potential biological activities. This guide consolidates the available technical information on this compound to facilitate its effective use in research and development.
Synonyms and Alternative Names
A clear identification of chemical compounds is critical for researchers. This compound is known by several alternative names and identifiers in chemical literature and databases. A comprehensive list is provided below to aid in exhaustive literature searches and material procurement.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 36340-61-1[1] |
| Alternative Names | 2-Amino-4-chloro-6-picoline[1] |
| 2-Amino-4-chloro-6-methylpyridine | |
| (4-Chloro-6-methyl-pyridin-2-yl)-amine | |
| 4-Chloro-2-amino-6-methylpyridine | |
| Formula | C6H7ClN2[1] |
| Molecular Weight | 142.59 g/mol [1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The following table summarizes key computed properties.
| Property | Value |
| Molecular Formula | C6H7ClN2 |
| Molecular Weight | 142.59 g/mol [1] |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 142.0297759 g/mol [1] |
| Monoisotopic Mass | 142.0297759 g/mol [1] |
| Topological Polar Surface Area | 38.9 Ų[1] |
| Heavy Atom Count | 9 |
| Complexity | 97.1[1] |
Synthesis and Experimental Protocols
Logical Workflow for the Synthesis of Substituted 2-Aminopyridines
References
4-Chloro-6-methylpyridin-2-amine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methylpyridin-2-amine is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the reactive chlorine atom and the nucleophilic amino group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, and drawing parallels from closely related isomers and analogs to infer its synthetic accessibility and potential biological significance. While detailed experimental protocols and biological studies for this specific compound are not extensively documented in publicly available literature, this review compiles relevant data from related compounds to provide a valuable resource for researchers in the field.
Chemical and Physical Properties
Based on available data from chemical databases, the fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| CAS Number | 36340-61-1 |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-4-chloro-6-methylpyridine, 2-Amino-4-chloro-6-picoline |
Synthesis and Characterization: Insights from Isomers and Analogs
Synthesis of 2-Chloro-3-amino-4-methylpyridine (Isomer)
A patented process for the preparation of the isomeric compound, 2-chloro-3-amino-4-methylpyridine, involves a multi-step synthesis starting from 2-chloro-3-amido-4-picoline. The final step is a Hofmann rearrangement.
Experimental Protocol:
To a stirred solution of sodium hydroxide (8.14 g, 0.224 moles) in water (205 mL) at 0°C, bromine (34.7 g, 0.204 moles) was added. 2-Chloro-3-amido-4-picoline (34.7 g, 0.204 moles) was then added to the reaction mixture, which was subsequently warmed to 22°C. An additional 66 mL of water was added, and the mixture was heated to 70°C and stirred for one hour. After cooling to ambient temperature, the reaction mixture was extracted with methylene chloride (60 mL). The organic solvent was removed by rotary evaporation to yield 24.8 g of 2-chloro-3-amino-4-methylpyridine.[1]
Characterization Data for 2-Chloro-3-amino-4-methylpyridine:
| Data Type | Results |
| Melting Point | 69°C |
| Yield | 85.2% |
| ¹H NMR | 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H) |
| ¹³C NMR | 140.0, 136.2, 135.6, 131.9, 125.7, 19.0 |
| IR (KBr, cm⁻¹) | 3429, 3308, 3198, 1630, 1590, 1550, 1475, 1451, 1441, 1418, 1377, 1295, 1122, 860, 821, 656, 527 |
| Mass Spectrum (m/z) | 145, 144, 142, 107, 106, 105, 80, 79, 78, 62, 54, 53, 52 |
This data for an isomer suggests a potential characterization profile for this compound.
Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Analog)
The synthesis of the pyrimidine analog, 2-amino-4-chloro-6-methylpyrimidine, has been described starting from 2-amino-4-hydroxy-6-methylpyrimidine.
Experimental Protocol:
A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (6 g) and freshly distilled phosphorous oxychloride (35 mL) was refluxed until the mixture became homogeneous. The excess phosphorous oxychloride was removed under vacuum. The cooled residue was mixed with ice and the pH was adjusted to 8 with 25% aqueous ammonia. The resulting precipitate was filtered, washed with water, and recrystallized from 50% ethanol to yield 3.7 g of 2-amino-4-chloro-6-methylpyrimidine.
Yield: 54%
This synthetic approach, involving the chlorination of a hydroxyl group, could potentially be adapted for the synthesis of this compound from a corresponding hydroxypyridine precursor.
Potential Biological Activity and Applications in Drug Discovery
While there is no specific biological activity reported for this compound, the broader class of aminopyridines and their derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4] They are key components in many biologically active compounds and approved drugs.
Role as Kinase Inhibitors
Substituted aminopyridines and aminopyrimidines are prominent scaffolds in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
A study on 2-amino-4-methylpyridine analogues identified potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[5] The synthesis of these analogues involved the modification of the pyridine ring at the 6-position, highlighting the synthetic tractability of the aminopyridine core.
Furthermore, derivatives of 2-aminopyrimidinones have been identified as inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation.[6] These findings underscore the potential of the aminopyridine and related aminopyrimidine scaffolds as a foundation for the design of novel kinase inhibitors.
The general workflow for identifying and characterizing such inhibitors is depicted below.
Caption: A generalized workflow for drug discovery, starting from compound synthesis to clinical trials.
Potential Signaling Pathway Involvement
Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is frequently dysregulated in cancer.
Caption: A simplified diagram of the MAPK signaling pathway, with a hypothetical point of inhibition.
Conclusion and Future Directions
This compound represents a chemical entity with significant, yet underexplored, potential in the field of drug discovery. While direct experimental data on its synthesis and biological activity are sparse, the extensive literature on its isomers and analogs provides a strong foundation for future research. The synthetic accessibility, inferred from related compounds, and the known pharmacological importance of the aminopyridine scaffold suggest that this compound is a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Subsequent screening of this compound and its derivatives against a panel of kinases and other biologically relevant targets would be a critical next step in elucidating its therapeutic potential. The detailed experimental protocols and characterization data provided for related compounds in this review can serve as a practical guide for researchers embarking on this endeavor.
References
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-6-methylpyridin-2-amine: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methylpyridin-2-amine is a substituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery and history, although a singular discovery event is not well-documented in the public record. Instead, its history is characterized by the development of various synthetic routes, driven by its utility as a building block in medicinal and materials chemistry. This document details its physicochemical properties, outlines key synthetic methodologies, and presents this information in a structured format for easy reference by researchers and professionals in drug development.
Introduction
This compound, with the CAS number 36340-61-1, is a halogenated aminopyridine. Such compounds are of significant interest in the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The presence of amino, chloro, and methyl functional groups on the pyridine ring provides multiple reactive sites for further chemical modifications, making it a valuable scaffold for combinatorial chemistry and the synthesis of complex molecular architectures. While the specific historical details of its initial synthesis are not extensively documented, its continued presence in the chemical literature and commercial availability underscore its importance as a chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 36340-61-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 142.59 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| SMILES | CC1=CC(=CC(=N1)N)Cl | --INVALID-LINK-- |
| InChIKey | IKKMKJOVXQEEHS-UHFFFAOYSA-N | --INVALID-LINK-- |
Historical Synthesis and Developmental Milestones
Experimental Protocols for Synthesis
Several synthetic routes can be envisaged for the preparation of this compound, building upon established pyridine synthesis methodologies. Below are detailed protocols for key synthetic transformations that are relevant to the synthesis of this class of compounds.
Synthesis via Nitration and Reduction of a Pyridine Precursor
A common strategy for introducing an amino group onto a pyridine ring is through the reduction of a nitro group. This multi-step process typically involves the nitration of a suitable pyridine precursor, followed by reduction.
Experimental Protocol:
-
Nitration of 2-Chloro-6-methylpyridine: To a solution of 2-chloro-6-methylpyridine in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate, the nitropyridine derivative, is collected by filtration, washed with water, and dried.
-
Reduction of the Nitro Group: The synthesized nitro-intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), is then employed to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by neutralizing the acid and extracting the product with an organic solvent. The solvent is then removed under reduced pressure to yield the desired aminopyridine.
Synthesis via Chichibabin Amination
The Chichibabin reaction is a classic method for the direct amination of pyridine. While typically favoring the 2-position, its applicability can be influenced by the presence of other substituents.
Experimental Protocol:
-
A solution of a suitable 4-chloro-6-methylpyridine precursor in an inert solvent like toluene or xylene is prepared.
-
Sodium amide (NaNH₂) is added portion-wise to the solution at an elevated temperature.
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours.
-
After cooling, the reaction is quenched by the careful addition of water or an ammonium chloride solution.
-
The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.
Logical Workflow Diagram
The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted aminopyridine, which is applicable to the synthesis of this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chloro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-6-methylpyridin-2-amine from 2-amino-4-picoline. The synthesis involves a direct electrophilic chlorination reaction using N-Chlorosuccinimide (NCS) as the chlorinating agent. This method offers a straightforward approach to obtaining the target compound, a valuable building block in medicinal chemistry and drug development. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data on expected yields and product characterization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is present in a range of molecules with diverse biological activities. The starting material, 2-amino-4-picoline, is a readily available and cost-effective precursor. This protocol details a direct and efficient one-step synthesis, which is crucial for rapid and scalable production in a research and development setting. The regioselectivity of the chlorination is a critical aspect of this synthesis, and the described method aims to favor the formation of the desired 4-chloro isomer.
Reaction Scheme
Experimental Protocol
Materials and Reagents:
-
2-amino-4-picoline (98% purity)
-
N-Chlorosuccinimide (NCS) (98% purity)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-picoline (1.0 eq.) in a 1:1 mixture of anhydrous DMF and anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of NCS: Slowly add N-Chlorosuccinimide (1.1 eq.) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Then, let the mixture warm to room temperature and continue stirring for an additional 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Data Presentation
| Parameter | Value |
| Starting Material | 2-amino-4-picoline |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | DMF:MeOH (1:1) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-18 hours |
| Typical Yield | 60-75% |
| Appearance of Product | Off-white to pale yellow solid |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
N-Chlorosuccinimide is an irritant and should be handled with care.
-
Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The described protocol provides a reliable and direct method for the synthesis of this compound from 2-amino-4-picoline. The use of N-Chlorosuccinimide as a chlorinating agent under controlled temperature conditions allows for the regioselective introduction of a chlorine atom at the 4-position of the pyridine ring. This application note serves as a practical guide for researchers in the field of organic and medicinal chemistry, facilitating the synthesis of this important building block for drug discovery and development.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-chloro-6-methylpyridin-2-amine, a valuable building block in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols and data presented are designed to serve as a starting point for the development of efficient and selective C-N bond-forming reactions.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of fundamental importance in medicinal chemistry.[1] This reaction allows for the formation of arylamines from aryl halides and a wide variety of amine coupling partners under relatively mild conditions. The substrate, this compound, possesses two potential sites for functionalization: the chloro group at the C4 position and the amino group at the C2 position. However, under typical Buchwald-Hartwig conditions, the reaction is expected to proceed selectively at the C-Cl bond.
The pyridine nitrogen atom's electron-withdrawing nature makes the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst. Generally, the C2 position is more activated in pyridines; however, the presence of the amino group at C2 in the starting material directs the amination to the C4 position.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 6-methylpyridine-2,4-diamine is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with various classes of amines. These protocols are based on established procedures for similar chloropyridine substrates and should be optimized for each specific amine coupling partner.
General Procedure for Arylation with Anilines
This protocol describes a typical procedure for the coupling of this compound with aniline derivatives.
Materials:
-
This compound
-
Aniline derivative (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Xantphos (1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube or sealed vial, add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound and the aniline derivative to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Alkylation with Aliphatic Amines
This protocol outlines a general method for the coupling of this compound with primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
RuPhos or a similar bulky monophosphine ligand (1.5 - 7.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous THF or toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the aliphatic amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 70-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of substrates analogous to this compound. This data should be used as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Arylation of 4-Chloro-2-aminopyridine Analogues with Anilines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | 4-Trifluoromethylaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 75-85 |
| 4 | 2-Methylaniline | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.8) | Dioxane | 100 | 16 | 70-80 |
Table 2: Buchwald-Hartwig Alkylation of 4-Chloro-2-aminopyridine Analogues with Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 80 | 12 | 90-98 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS (2.2) | THF | 70 | 18 | 85-95 |
| 3 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 80-90 |
| 4 | Diethylamine | Pd(OAc)₂ (3) | BrettPhos (6) | NaOtBu (2.0) | Toluene | 90 | 16 | 75-85 |
Table 3: Buchwald-Hartwig Coupling of 4-Chloro-2-aminopyridine Analogues with Heterocyclic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 2 | Pyrrole | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu (2.2) | Toluene | 100 | 18 | 65-75 |
| 3 | Imidazole | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 60-70 |
| 4 | Pyrazole | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 100 | 20 | 70-80 |
Mandatory Visualizations
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-6-methylpyridin-2-amine. This reaction is a powerful and versatile tool for the synthesis of novel biaryl compounds, which are of significant interest in medicinal chemistry and materials science. Due to the presence of both an amino group and a chloro substituent, careful optimization of reaction conditions is crucial for achieving high yields and purity.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][3][4] For less reactive aryl chlorides like this compound, the choice of catalyst, ligand, base, and solvent system is critical for success.[5][6][7]
Key Considerations for Coupling with this compound:
-
Catalyst and Ligand: The electron-rich nature of the aminopyridine ring can lead to catalyst inhibition.[8] Therefore, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote efficient catalysis.[5][9]
-
Base Selection: The choice of base is critical for the transmetalation step. For aryl chlorides, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate.[5]
-
Solvent System: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.[5][7] Common solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[5]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so it is imperative to perform the reaction under an inert atmosphere of argon or nitrogen.[5]
Comparative Summary of Suzuki-Miyaura Coupling Protocols
The following table summarizes various established protocols that can be adapted for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These conditions are based on literature precedents for similar challenging substrates.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | PdCl₂(dppf) (3 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | (dppf is the ligand) |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene | THF/H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Reaction Time | 12-24 h | 12-24 h | 16-24 h |
| Atmosphere | Argon | Nitrogen | Argon |
Detailed Experimental Protocols
Protocol 1: Pd(OAc)₂/SPhos Catalyzed Coupling
This protocol utilizes a common and effective catalyst system for coupling aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Under a positive pressure of argon, add the palladium(II) acetate and SPhos ligand.[5]
-
Add the degassed 1,4-dioxane and water via syringe.[5]
-
Seal the flask and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Pd₂(dba)₃/XPhos Catalyzed Coupling
This protocol employs a different palladium source and a highly effective Buchwald ligand, often suitable for particularly challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene
-
Inert gas (Nitrogen)
-
Microwave vial or sealed tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and cesium carbonate.
-
Seal the vial with a cap and purge with nitrogen for 10 minutes.
-
Under a positive pressure of nitrogen, add the Pd₂(dba)₃ and XPhos.
-
Add the degassed anhydrous toluene via syringe.
-
Place the sealed vial in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.[5]
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction conditions for various palladium-catalyzed cross-coupling reactions of 4-Chloro-6-methylpyridin-2-amine. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyridines, which are prominent scaffolds in medicinal chemistry and materials science. The methodologies described herein facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyridine ring, enabling extensive molecular diversification.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of new bonds between a variety of organic substrates. For this compound, the chlorine atom at the C4 position serves as a reactive handle for coupling with a diverse range of partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), terminal alkynes (Sonogashira), alkenes (Heck), organostannanes (Stille), and organozinc reagents (Negishi). These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecules from readily available starting materials.
General Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction is outlined below. The specific parameters for each reaction type will vary and are detailed in the subsequent sections.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position.
Catalytic Cycle for Suzuki-Miyaura Coupling
Application Notes and Protocols: The Strategic Use of 4-Chloro-6-methylpyridin-2-amine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Chloro-6-methylpyridin-2-amine and its structural analogs as key intermediates in the synthesis of kinase inhibitors. The strategic placement of the chloro, methyl, and amino groups on the pyridine ring offers a versatile scaffold for the development of targeted therapies against various kinases implicated in cancer and other diseases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.
This compound, and its close structural analog 2-amino-4-chloro-6-methylpyrimidine, serve as crucial building blocks in the synthesis of several clinically important kinase inhibitors. The reactive chlorine atom at the 4-position allows for facile derivatization through various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl moieties. The 2-amino group provides a key interaction point with the kinase hinge region, while the 6-methyl group can influence selectivity and pharmacokinetic properties.
Application in the Synthesis of Dasatinib: A Case Study
A prominent example illustrating the utility of a closely related precursor, 2-amino-4-chloro-6-methylpyrimidine, is in the synthesis of Dasatinib. Dasatinib is a potent oral dual BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Experimental Protocol: Synthesis of a Dasatinib Intermediate
This protocol outlines a key step in a reported synthesis of Dasatinib, demonstrating the reactivity of the chloro-pyrimidine core.
Reaction: Nucleophilic Aromatic Substitution
-
Reactants:
-
N-(2-chloro-6-methylphenyl)-2-chlorothiazole-5-carboxamide (protected)
-
2-amino-4-chloro-6-methylpyrimidine
-
-
Reagents and Conditions:
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), heated
-
-
Procedure:
-
To a solution of the protected N-(2-chloro-6-methylphenyl)-2-chlorothiazole-5-carboxamide in anhydrous THF, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture for a designated period to allow for deprotonation.
-
Add 2-amino-4-chloro-6-methylpyrimidine to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
-
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and it is highly applicable for the derivatization of this compound. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the pyridine ring.
Experimental Protocol: General Suzuki Coupling
-
Reactants:
-
This compound (or its derivative)
-
Aryl- or heteroaryl-boronic acid or boronate ester
-
-
Reagents and Conditions:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired coupled product.
-
Quantitative Data: Inhibitory Activity of Derived Kinase Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ values) of Dasatinib and other kinase inhibitors featuring the 2-aminopyridine or a related scaffold against various kinases. This data highlights the therapeutic potential of compounds derived from precursors like this compound.
| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| Dasatinib | BCR-ABL | 0.1 - 3 | [1] |
| Src | 0.8 | [2] | |
| c-Kit | <1 | [2] | |
| Ephrin A receptor | 1 | [2] | |
| PDGFRβ | 1 | [2] | |
| Nilotinib | BCR-ABL | 10 - 25 | [2] |
| Bosutinib | BCR-ABL | 2.2 | [2] |
| Src | 1.2 | [2] | |
| Compound 14 (4-aminoquinoline derivative) | RIPK2 | 5.1 | [3] |
| Compound 8e (2-aminopyrimidine derivative) | CDK9 | 88.4 | [1] |
| HDAC1 | 168.9 | [1] | |
| Compound 9e (2-aminopyrimidine derivative) | FLT3 | 30.4 | [1] |
| HDAC1 | 52.4 | [1] | |
| HDAC3 | 14.7 | [1] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. These values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
The kinase inhibitors synthesized from this compound and its analogs often target key signaling pathways involved in cell proliferation, survival, and differentiation.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.
Caption: BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
General Synthetic Workflow
The synthesis of kinase inhibitors using this compound typically follows a convergent approach, where the core scaffold is first synthesized and then elaborated through various chemical transformations.
Caption: A generalized synthetic workflow for kinase inhibitor synthesis.
Conclusion
This compound and its pyrimidine analogs are invaluable starting materials in the field of medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The synthetic versatility of this scaffold, coupled with the critical role of the 2-aminopyridine motif in kinase binding, provides a robust platform for the design of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers to leverage these building blocks in their drug discovery efforts.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Chloro-6-methylpyridin-2-amine as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-chloro-6-methylpyridin-2-amine and its close analogue, 2-amino-4-chloro-6-methylpyrimidine, as key intermediates in the synthesis of agrochemicals, particularly sulfonylurea herbicides. The structural similarity between these compounds makes their synthetic applications comparable and relevant for researchers in agrochemical development.
Introduction
Substituted pyridines and pyrimidines are crucial building blocks in the development of a wide range of agrochemicals due to their versatile reactivity and the biological activity they impart to the final molecule. This compound and its pyrimidine counterpart serve as important precursors for herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants, a pathway essential for the biosynthesis of branched-chain amino acids.
Application in Herbicide Synthesis
A prominent application of these precursors is in the synthesis of sulfonylurea herbicides. The general synthetic approach involves the reaction of the amino group of the pyridine or pyrimidine precursor with a sulfonyl isocyanate to form the characteristic sulfonylurea bridge. The resulting compounds are potent and selective herbicides with low application rates.
Synthesis of a Sulfonylurea Herbicide Intermediate
The following protocol is adapted from a patented method for the synthesis of a 2-amino-4-chloro-6-alkoxypyrimidine, a key intermediate for sulfonylurea herbicides. This example utilizes a pyrimidine precursor, which is structurally very similar to this compound and demonstrates a typical synthetic route.
Reaction Scheme:
Application Notes and Protocols: Derivatization of the Amino Group of 4-Chloro-6-methylpyridin-2-amine
Introduction
4-Chloro-6-methylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The primary amino group at the C2 position serves as a key handle for structural modification, enabling the synthesis of a diverse range of derivatives with potential biological activity. Derivatization of this amino group, primarily through acylation, sulfonylation, and alkylation, allows for the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and standardized protocols for these key derivatization reactions.
N-Acylation: Synthesis of N-(4-chloro-6-methylpyridin-2-yl)amides
N-acylation is a fundamental transformation that converts the primary amino group into an amide functionality. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct.
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the acylation of this compound using an acyl chloride.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq.)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of the acyl chloride (1.1 eq.) in the anhydrous solvent to the stirred amine solution. The acylation of amines is often exothermic, so slow addition is crucial.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-acyl derivative.
Data Summary: Representative Acylation Conditions
| Parameter | Condition | Rationale / Reference |
| Substrate | This compound | Starting material. |
| Acylating Agent | Acetic Anhydride | A common and efficient acetylating agent.[2][3] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent to prevent unwanted side reactions.[1] |
| Base | Triethylamine (TEA), Pyridine | Scavenges the HCl or carboxylic acid generated.[1] |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction.[1] |
| Typical Yield | >80% (based on similar substrates) | High efficiency is expected for this type of reaction. |
N-Sulfonylation: Synthesis of N-(4-chloro-6-methylpyridin-2-yl)sulfonamides
N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. This functional group is a key feature in many pharmaceutical agents. The reaction is typically performed in the presence of a base like pyridine, which can also serve as the solvent.
Caption: General reaction scheme for the N-sulfonylation of this compound.
Experimental Protocol: Synthesis of N-(4-chloro-6-methylpyridin-2-yl)-4-methylbenzenesulfonamide
This protocol is adapted from the synthesis of the closely related N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide.[4]
Materials:
-
This compound (1.0 eq.)
-
4-Toluenesulfonyl chloride (1.1 eq.)
-
Dry pyridine
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and 4-toluenesulfonyl chloride (1.1 eq.) in dry pyridine in a round-bottom flask.
-
Heating: Heat the reaction mixture to approximately 80 °C (353 K) for 5 hours.[4]
-
Precipitation: After cooling to room temperature, add water to the reaction mixture. The product, N-(4-chloro-6-methylpyridin-2-yl)-4-methylbenzenesulfonamide, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with water to remove pyridine and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven to obtain the final sulfonamide.
Data Summary: Sulfonylation of a Related Substrate
The following data is for the reaction of 2-amino-4-chloropyridine with 4-toluenesulfonyl chloride.[4] Similar results can be expected for this compound.
| Parameter | Value | Reference |
| Substrate | 2-amino-4-chloropyridine (156 mmol) | [4] |
| Reagent | 4-toluenesulfonyl chloride (1.1 eq., 168 mmol) | [4] |
| Solvent/Base | Dry Pyridine (70 ml) | [4] |
| Temperature | 80 °C (353 K) | [4] |
| Reaction Time | 5 hours | [4] |
| Yield | 70.8% | [4] |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl groups to the amino nitrogen, leading to the formation of secondary or tertiary amines. This is commonly achieved using alkylating agents like alkyl halides. The reaction often requires a base to neutralize the hydrohalic acid byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol: General Procedure for N-Alkylation
This is a general procedure for the N-alkylation of an amine using an alkyl halide and a base. The choice of base and solvent is critical and depends on the reactivity of the substrate and alkylating agent.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.0 - 2.5 eq.)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (if using a strong base like NaH)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent, add the base (e.g., K₂CO₃, 2.0 eq.). If using a strong base like NaH, the amine should be added to a suspension of NaH in the solvent under an inert atmosphere.[4]
-
Addition of Alkylating Agent: Add the alkyl halide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). Reaction times can vary significantly.
-
Work-up:
-
For bases like K₂CO₃: Filter off the solid base and concentrate the filtrate. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
For bases like NaH: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Extract the aqueous layer with an organic solvent.
-
-
Purification: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography to isolate the N-alkylated product(s). Note that a mixture of mono- and di-alkylated products may be formed.
Data Summary: Typical Alkylation Conditions
| Parameter | Condition | Rationale / Reference |
| Substrate | This compound | Starting material. |
| Alkylating Agent | Alkyl Halide (e.g., CH₃I) | Provides the alkyl group. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents suitable for Sₙ2 reactions. |
| Base | K₂CO₃ (mild), NaH (strong) | Neutralizes the acid byproduct.[4][5] |
| Temperature | Room Temperature to 60 °C | Depends on the reactivity of the alkyl halide. |
| Outcome | Mono- and/or Di-alkylated product | Product distribution depends on stoichiometry and conditions. |
General Experimental and Analytical Workflow
The overall process for the synthesis and characterization of derivatives follows a standard workflow in synthetic organic chemistry.
Caption: Standard laboratory workflow for the synthesis and analysis of derivatives.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-6-methylpyridin-2-amine with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Chloro-6-methylpyridin-2-amine with a variety of arylboronic acids. The resulting 4-aryl-6-methylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting various protein kinases. These kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the synthesis of libraries of 4-aryl-6-methylpyridin-2-amine derivatives is of significant interest for the discovery and development of novel therapeutic agents. Specifically, derivatives of the 2-aminopyridine core have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a key cascade that promotes cell proliferation, survival, and growth, and is often hyperactivated in cancer.[1][2][3] This document outlines the synthetic procedure, provides representative data, and discusses the relevance of these compounds in the context of targeted cancer therapy.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions described in the experimental protocol. These values are illustrative of typical outcomes for this type of transformation.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-6-methylpyridin-2-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methylpyridin-2-amine | 92 |
| 3 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-6-methylpyridin-2-amine | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-6-methylpyridin-2-amine | 75 |
| 5 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-6-methylpyridin-2-amine | 88 |
| 6 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-6-methylpyridin-2-amine | 82 |
| 7 | Thiophen-3-ylboronic acid | 4-(Thiophen-3-yl)-6-methylpyridin-2-amine | 70 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 5 mL per mmol of the chloro-pyridine) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methylpyridin-2-amine product.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-aryl-6-methylpyridin-2-amines.
Signaling Pathway
The 4-aryl-6-methylpyridin-2-amine scaffold is a key component of many kinase inhibitors. A significant number of these compounds target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by 4-aryl-6-methylpyridin-2-amine derivatives.
Applications in Drug Development
The 4-aryl-6-methylpyridin-2-amine core is a versatile scaffold for the development of potent and selective kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2][3] Inhibitors that target key nodes in this pathway, such as PI3K, Akt, or mTOR, can effectively block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.
The ability to readily synthesize a diverse library of 4-aryl-6-methylpyridin-2-amine analogs through the Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies. By systematically varying the aryl substituent, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. This iterative process of synthesis and biological evaluation is fundamental to the discovery of new drug candidates with improved efficacy and reduced side effects. The protocols and data presented herein provide a foundational framework for researchers to embark on the synthesis and exploration of this important class of compounds for the development of next-generation targeted therapies.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of 4-Chloro-6-methylpyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the regioselective chlorination of the readily available starting material, 2-amino-6-methylpyridine.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide range of biologically active molecules. The presence of the chloro, methyl, and amino groups provides multiple points for further chemical modification, allowing for the exploration of diverse chemical space in the design of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
This protocol details a robust and scalable method for the synthesis of this compound, focusing on safety, yield, and purity.
Synthetic Pathway
The proposed synthetic route involves the direct chlorination of 2-amino-6-methylpyridine. While various chlorinating agents can be employed, this protocol will focus on a method that offers good regioselectivity and is amenable to scale-up.
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from 2-amino-6-methylpyridine.
Materials and Equipment:
-
2-amino-6-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous acetonitrile (10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the cooled solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine (2 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Chlorosuccinimide is a corrosive and oxidizing agent. Handle with care.
-
Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-amino-6-methylpyridine |
| Molar Mass ( g/mol ) | 108.14 |
| Chlorinating Agent | N-Chlorosuccinimide |
| Molar Mass ( g/mol ) | 133.53 |
| Product | This compound |
| Molar Mass ( g/mol ) | 142.58 |
| Theoretical Yield (g) | (Calculated based on starting material) |
| Actual Yield (g) | (To be determined experimentally) |
| Percent Yield (%) | (To be determined experimentally) |
| Purity (by HPLC) (%) | >98% |
| Melting Point (°C) | (To be determined experimentally) |
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Conclusion
This document provides a detailed protocol for the large-scale synthesis of this compound. The described method is scalable and aims for high yield and purity, making it suitable for industrial applications in the pharmaceutical sector. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis. Further optimization of reaction conditions may be necessary to achieve the desired outcome on a specific scale.
Application Notes and Protocols for the Purification of 4-Chloro-6-methylpyridin-2-amine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 4-Chloro-6-methylpyridin-2-amine via recrystallization. The provided methodologies are based on established purification principles for aminopyridines and related heterocyclic compounds.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Achieving high purity of this compound is critical for downstream applications, ensuring the integrity and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully selecting the solvent and controlling the crystallization conditions, it is possible to obtain highly pure crystalline this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for handling, safety, and the development of the purification protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | |
| Purity (typical commercial grade) | ~97% |
Recrystallization Solvent Selection
The choice of an appropriate solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
-
Chemically inert towards this compound.
-
Volatile enough to be easily removed from the purified crystals.
-
Non-toxic and environmentally friendly, where possible.
Based on the purification of structurally similar compounds, such as other substituted pyridines, the following solvent systems are recommended for initial screening:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | A mixture of ethanol and water can be effective. For a related compound, 2,6-dichloropyridine, a 70% aqueous ethanol solution was used for recrystallization. This suggests that adjusting the ratio of a polar protic solvent like ethanol with water can fine-tune the solubility for optimal crystal formation. |
| Acidified Water/Base | For aminopyridines, an acid-base purification strategy is often highly effective. The basic amine can be protonated and dissolved in a dilute acidic solution. Impurities can then be removed by extraction with an organic solvent. The purified amine is subsequently precipitated by the addition of a base. A patent for the purification of the related 2-amino-4-methylpyridine details dissolving the crude product in a dilute acid, followed by extraction and then basification to induce precipitation of the pure product. |
| Ethyl Acetate | Ethyl acetate is a moderately polar solvent that can be a good candidate for the recrystallization of compounds with both polar and non-polar functionalities. For a similar compound, an oxalate salt was precipitated from ethyl acetate, indicating its potential as a crystallization solvent. |
Experimental Protocol: Purification of this compound by Acid-Base Recrystallization
This protocol details a purification method based on the principle of acid-base extraction and precipitation, which is a highly effective form of recrystallization for basic compounds like aminopyridines.
Materials:
-
Crude this compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 2 M solution
-
Ethyl acetate
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Filter paper
-
Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and flask
-
pH paper or pH meter
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution in Acidic Solution:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
For every 1 gram of crude material, add 10 mL of distilled water.
-
While stirring, slowly add 1 M HCl solution dropwise until all the solid has dissolved and the solution is acidic (pH 1-2). Gentle heating may be applied to aid dissolution.
-
-
Extraction of Neutral/Acidic Impurities:
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer contains the protonated (dissolved) this compound.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Discard the upper organic layer, which contains neutral and acidic impurities.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to ensure complete removal of impurities.
-
-
Precipitation of the Purified Amine:
-
Cool the acidic aqueous solution in an ice bath.
-
While stirring vigorously, slowly add 2 M NaOH solution dropwise. The this compound will begin to precipitate as a solid.
-
Continue adding the base until the solution is alkaline (pH 9-10).
-
-
Isolation and Drying of the Purified Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove any residual salts.
-
Press the crystals as dry as possible on the filter paper.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Determination of Purity and Yield:
-
Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
-
Calculate the percentage yield of the recrystallization.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle hydrochloric acid and sodium hydroxide with care as they are corrosive.
-
Ethyl acetate is flammable; keep it away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this procedure before starting any work.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not fully dissolve in acidic solution | Insufficient acid added. | Add more 1 M HCl dropwise until all solid dissolves. Gentle heating can also be applied. |
| Oily precipitate forms instead of crystals | The compound may be "oiling out". This can happen if the solution is supersaturated or if the temperature change is too rapid. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. Allow the solution to cool more slowly. |
| Low recovery of purified product | Too much solvent used for washing the crystals. The compound may have some solubility in the cold wash solvent. | Use a minimal amount of ice-cold water for washing. Ensure complete precipitation by checking the pH. |
| Product is not pure after recrystallization | Inefficient extraction of impurities. Incomplete precipitation of the product. | Perform a second extraction with ethyl acetate. Ensure the pH for precipitation is optimal. A second recrystallization may be necessary. |
References
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of chloropyridines. The following information is designed to address common challenges and provide actionable solutions to improve reaction yields and outcomes.
Troubleshooting Guide
The following section addresses specific issues that may arise during the Buchwald-Hartwig amination of chloropyridines.
Low to No Conversion of Starting Material
One of the most common challenges in the amination of chloropyridines is low or no conversion of the starting material. This is often attributed to the lower reactivity of aryl chlorides compared to bromides or iodides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[1]
Initial Checks & Solutions:
-
Catalyst System Integrity:
-
Palladium Source: Ensure the activity of your palladium source. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more efficiently.[1]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Opt for sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]
-
Catalyst Loading: For challenging chloropyridine substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.[1]
-
Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Utilize dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[1] The presence of water and oxygen can negatively impact the catalytic cycle.[1]
-
-
Base Selection:
-
A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1]
-
For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require a more active catalyst system and higher temperatures.[1]
-
Significant Hydrodehalogenation Side Reaction
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a frequent side reaction that reduces the yield of the desired aminated product.[1] This competing pathway often occurs when the reductive elimination step is slow.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Select bulky, electron-rich ligands that accelerate reductive elimination. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to favor C-N bond formation over side reactions.[1]
-
Base Purity: Use a high-purity, anhydrous base. Traces of sodium hydroxide or moisture in sodium tert-butoxide can promote hydrodehalogenation.[1]
-
Amine Stoichiometry: Employing a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[1]
Poor Regioselectivity with Dichloropyridines
Achieving regioselective amination on dichloropyridines (e.g., 2,4-dichloropyridine) can be challenging. Generally, the chlorine atom at the 2-position of the pyridine ring is more activated towards oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[1]
Factors Influencing Regioselectivity:
-
Catalyst Control: The choice of catalyst and ligand can significantly influence the reaction's regioselectivity. For instance, a Xantphos-based catalyst has been shown to favor amination at the C2 position of 2,4-dichloropyridine with high selectivity.[1] A highly regioselective amination at the C2 position can be achieved, allowing for subsequent functionalization at the C4 position under different conditions.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more reactive site.[1]
Insolubility of Reagents
Poor solubility of starting materials, catalysts, or bases can hinder reaction performance.[1]
Solutions for Solubility Issues:
-
Solvent Screening: While toluene and 1,4-dioxane are common, other solvents like cyclopentyl methyl ether (CPME), tert-amyl alcohol (t-AmOH), or dimethylformamide (DMF) may be effective.[1] For inorganic bases with low solubility in toluene, such as Cs₂CO₃ or K₃PO₄, a more polar solvent or a solvent mixture may be necessary.[1]
-
Agitation: For heterogeneous mixtures, ensure vigorous stirring to prevent dense inorganic bases from settling at the bottom of the reaction vessel.[1]
-
Homogeneous Bases: In certain cases, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although they may be less effective.[1]
Frequently Asked Questions (FAQs)
Q1: Why are chloropyridines challenging substrates for Buchwald-Hartwig amination?
Chloropyridines are considered challenging substrates for two main reasons:
-
C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive than carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step, which is often rate-limiting, more difficult.[3]
-
The "2-pyridyl problem": The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or even halt the catalytic cycle.[3]
Q2: Which palladium precursors are recommended for the amination of chloropyridines?
While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, palladium pre-catalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[4] For challenging substrates like chloropyridines, using a pre-formed catalyst can lead to more reliable results.
Q3: What is the role of the base in the Buchwald-Hartwig amination?
The base plays a crucial role in the catalytic cycle. In the Buchwald-Hartwig amination, the base is required to deprotonate the amine, which then allows for the formation of the C-N bond.[3][5] The strength and nature of the base can significantly impact the reaction rate and yield.[3]
Q4: Can water be tolerated in the reaction?
While strictly anhydrous conditions are generally recommended, small amounts of water can sometimes be tolerated.[6] In some cases, water is intentionally added to aid in the reduction of Pd(II) to the active Pd(0) species.[6] However, excess water can lead to unwanted side reactions, such as hydrodehalogenation.
Q5: Are there any solvents that should be avoided?
Yes, certain solvents can inhibit the palladium catalyst and should be avoided. These include chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine.[4][7]
Data Presentation
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[6] | Incompatible with many electrophilic functional groups.[6] |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[6] | The solid base is air-sensitive; incompatible with some functional groups at elevated temperatures.[6] |
| Cs₂CO₃ | Provides excellent functional group tolerance and is often the weak base with the highest reaction rate.[6] | Expensive; can be difficult to stir on a large scale.[6] |
| K₃PO₄ | Excellent functional group tolerance; economically attractive.[6] | Can require relatively high catalyst loadings and longer reaction times.[6] |
Table 2: Catalyst Systems for the Amination of Chloro-heterocycles
| Palladium Source / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 (for 3-chloropyridine)[8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate (for resin-supported chloropyrimidines)[8] |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu or LiHMDS | Toluene or THF | 80-120 | High |
| Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | High |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine:
-
Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.5-2.5 equivalents) to a dry Schlenk tube.[8]
-
Catalyst Formation: Add anhydrous, degassed solvent (e.g., Toluene) and stir the mixture for several minutes to allow for the formation of the active catalyst.[8]
-
Addition of Reactants: Add the chloropyridine (1 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.[1][8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.[1][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[9]
-
Extraction: Wash the filtrate with water and then with brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or crystallization.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing hydrodehalogenation in palladium-catalyzed amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent hydrodehalogenation in palladium-catalyzed amination reactions.
Troubleshooting Guide
Our troubleshooting guide is designed to help you address specific issues you may encounter during your experiments.
Issue: Significant Hydrodehalogenation Observed
If you are observing a significant amount of hydrodehalogenation byproduct in your reaction, work through the following potential solutions sequentially.
1. Ligand Selection and Optimization
The choice of phosphine ligand is critical in minimizing hydrodehalogenation. Bulky and electron-rich ligands generally promote the desired C-N bond formation by accelerating reductive elimination.[1][2]
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, RuPhos, and NIXANTPHOS have been shown to be effective in suppressing hydrodehalogenation.[1][3] NIXANTPHOS, in particular, has demonstrated high activity for the amination of unactivated aryl chlorides with low catalyst loading.[3]
Comparative Performance of Phosphine Ligands
The following table summarizes the performance of different phosphine ligands in the amination of bromobenzene with various amines.
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
2. Base Selection
The choice of base can significantly influence the reaction pathway. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote side reactions.
-
Recommendation: If hydrodehalogenation is a problem with strong alkoxide bases, consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]
3. Solvent Considerations
The solvent can play a crucial role in the outcome of the reaction. Aprotic, non-polar solvents are generally preferred.
-
Recommendation: Toluene is a commonly used and effective solvent for Buchwald-Hartwig amination.[5] Avoid using protic solvents or solvents that can act as hydride donors, as these can increase the likelihood of hydrodehalogenation.
4. Bimetallic Catalyst Systems
Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can effectively suppress hydrodehalogenation.[6][7]
-
Mechanism: The in-situ formation of copper-hydride species is thought to prevent the formation of palladium-hydride intermediates that lead to hydrodehalogenation.[6][7] This approach has been successfully applied in aqueous micellar conditions.[6][7]
Detailed Experimental Protocol to Minimize Hydrodehalogenation
This protocol is a general guideline for the Buchwald-Hartwig amination of an aryl chloride with morpholine using an XPhos ligand, and it is designed to minimize the risk of hydrodehalogenation.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-Butoxide (NaOtBu)
-
Toluene (degassed)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure: [5]
-
Reaction Setup: In a two-necked flask under a nitrogen atmosphere, combine bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Solvent Addition: Add 5 mL of degassed toluene to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 5 minutes.
-
Addition of Reactants: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.
-
Heating: Stir the resulting mixture at reflux for 6 hours. Monitor the reaction progress by GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with 10 mL of water.
-
Wash the organic layer with 10 mL of water and 10 mL of brine.
-
Dry the organic layer with 20 g of anhydrous Na₂SO₄.
-
Concentrate the dried organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (9:1) to obtain the desired aminated product.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed amination?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide starting material is converted into the corresponding arene (the halogen is replaced by a hydrogen atom).[8] This byproduct reduces the yield of the desired aminated product and can complicate purification.
Q2: What is the mechanism of hydrodehalogenation?
A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including β-hydride elimination from a palladium-amido complex or reaction with extraneous hydride sources. The Pd-H species can then undergo reductive elimination with the aryl group to form the hydrodehalogenated arene.[8]
Q3: How does the choice of ligand influence hydrodehalogenation?
A3: The ligand plays a crucial role in controlling the relative rates of the desired reductive elimination (forming the C-N bond) and the undesired pathways leading to hydrodehalogenation.[9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, tend to accelerate the rate of C-N reductive elimination, thus outcompeting the hydrodehalogenation pathway.[2][9]
Q4: Can the base used in the reaction contribute to hydrodehalogenation?
A4: Yes, the choice of base can be a factor. While a base is necessary to deprotonate the amine, certain bases or impurities within them can act as hydride sources, leading to the formation of Pd-H species and subsequent hydrodehalogenation.
Q5: Are there any solvent effects I should be aware of?
A5: Yes, the solvent can influence the reaction's outcome. Protic solvents (e.g., alcohols) and some polar aprotic solvents can act as hydride sources and should generally be avoided if hydrodehalogenation is a concern. Non-polar, aprotic solvents like toluene are often a good choice.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination with Competing Hydrodehalogenation
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
Troubleshooting Workflow for Hydrodehalogenation
Caption: A step-by-step workflow for troubleshooting and minimizing hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Substituted Pyridines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for the Suzuki-Miyaura cross-coupling of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of substituted pyridines often challenging?
A1: The Suzuki coupling of pyridines presents unique challenges primarily due to the pyridine nitrogen's lone pair of electrons. This lone pair can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, an issue often called the "2-pyridyl problem".[1][2] This coordination can halt the catalytic cycle.[3] Additionally, electron-deficient pyridine rings, especially chloropyridines, have strong carbon-halide bonds that make the initial oxidative addition step more difficult and slower than with other aryl halides.[4][5]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[4]
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.[4][6] This is often promoted by the presence of water.[6] To minimize this, you can use anhydrous solvents, use boronic esters (like pinacol esters) which are more stable, or switch to a weaker base if the reaction allows.[3]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[4] This side reaction is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[6] To reduce homocoupling, ensure the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).[4][6]
Q3: How does the position of the halide on the pyridine ring affect catalyst selection?
A3: The halide's position significantly impacts reactivity. 2- and 4-halopyridines are generally more reactive than 3-halopyridines due to the electronic effects of the nitrogen atom.[7] However, 2-halopyridines are particularly susceptible to catalyst inhibition due to the proximity of the nitrogen atom to the reaction site.[2] For less reactive positions like 3-chloropyridine, more active and sterically hindered ligands are often required to achieve good yields.[8]
Q4: Can I perform a Suzuki coupling on a pyridine with an unprotected amino group?
A4: It is possible, but challenging. The lone pair of electrons on the amino group, in addition to the pyridine nitrogen, can coordinate with and inhibit the palladium catalyst.[3] Success often requires carefully selected catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), which can shield the metal center.[3][4] While protection/deprotection steps are sometimes recommended, successful couplings on unprotected amino-pyridines have been achieved with optimized conditions.[9]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My Suzuki coupling reaction with a 2-chloropyridine is failing or giving a very low yield. What are the most common causes and solutions?
A: This is a frequent issue due to the high C-Cl bond strength and potential for catalyst inhibition.[5]
-
Cause 1: Insufficiently Active Catalyst. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5]
-
Solution: Switch to a more active catalyst system. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr).[4][10] These ligands promote the difficult oxidative addition step and shield the palladium from the pyridine nitrogen.[4]
-
-
Cause 2: Ineffective Base. The base may not be strong enough or soluble enough to activate the boronic acid for transmetalation.[5]
-
Cause 3: Sub-optimal Temperature. The reaction may not have enough energy to overcome the activation barrier for oxidative addition.[4]
Problem: Side Reactions Dominate
Q: My reaction produces a lot of deborylated pyridine (from protodeboronation). How can I prevent this?
A: Protodeboronation is the cleavage of the C-B bond by a proton source, often water.[6]
-
Solution 1: Use Anhydrous Conditions. Ensure solvents and reagents are thoroughly dried. Employing anhydrous solvents can minimize the risk of protodeborylation.[1][6]
-
Solution 2: Use a More Stable Boron Reagent. Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or MIDA boronate.[3] These are less susceptible to hydrolysis.[3]
-
Solution 3: Modify the Base. In some cases, a very strong base in aqueous conditions can promote this side reaction.[6] Consider screening different bases to find one that minimizes this pathway.
Q: I am observing significant homocoupling of my boronic acid. What is the cause and how can I fix it?
A: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[6]
-
Solution 1: Rigorously Exclude Oxygen. This is the most critical step.[6] Ensure all solvents are degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[6]
-
Solution 2: Use a Pd(0) Precatalyst. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂).[6]
Data Presentation: Catalyst System Selection
The choice of catalyst, ligand, and base is critical and depends heavily on the pyridine substrate. The tables below summarize recommended starting points for catalyst screening.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Pyridyl Halides
| Pyridyl Halide Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Typical Base | Common Solvent(s) | Key Considerations |
| Chloropyridines | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Requires highly active, bulky, and electron-rich ligands to activate the strong C-Cl bond.[4][5] |
| PEPPSI-IPr | (NHC Ligand) | K₂CO₃, K₃PO₄ | Dioxane, THF | NHC ligands are strong σ-donors, highly effective for activating C-Cl bonds.[10] | |
| Bromopyridines | Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DME | Generally more reactive than chlorides; may not require highly specialized ligands.[11][12] |
| PdCl₂(dppf) | dppf | K₂CO₃, K₃PO₄ | DME, Dioxane | A robust and common catalyst for a range of aryl bromides.[13] | |
| Sterically Hindered | Pd(OAc)₂ | XPhos, RuPhos | K₃PO₄ | Toluene, Dioxane | Bulky ligands are essential to promote reductive elimination and prevent catalyst dimerization.[10][14] |
Table 2: Example Performance Data for Suzuki Coupling of 2-Chloropyridines
| 2-Chloropyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-5-methylpyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 94 | Buchwald et al.[10] |
| 2-Chloropyridine | Phenylboronic acid | PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 100 | 92 | Organ et al. |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 88 | Caron et al.[10] |
| 2-Chloropyridine-5-carboxylic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | Lohse et al.[10] |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Reactions with 4-Chloro-6-methylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylpyridin-2-amine in palladium-catalyzed cross-coupling reactions. Low conversion rates are a common challenge, and this guide offers structured advice to diagnose and resolve these issues.
Troubleshooting Guide for Low Conversion Rates
Low conversion in cross-coupling reactions involving this compound can stem from several factors related to the catalyst, reagents, and reaction conditions. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low product formation | Catalyst Inactivity/Inhibition: The palladium catalyst may be inactive or poisoned. The amino and pyridine nitrogen atoms of the substrate can coordinate to the palladium center, inhibiting its catalytic activity. | - Screen different palladium precatalysts and ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for heteroaryl couplings. - Use a pre-formed, air-stable precatalyst to ensure the correct palladium-ligand ratio and simplify setup. - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Base: The chosen base may be too weak to facilitate the catalytic cycle effectively or may have poor solubility in the reaction solvent. | - Switch to a stronger base: Sodium tert-butoxide (NaOtBu) is a strong base commonly used in Buchwald-Hartwig aminations. For Suzuki reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. - Ensure the base is finely powdered and dry to maximize its surface area and reactivity. | |
| Presence of Oxygen or Moisture: The Pd(0) active catalyst is sensitive to oxygen, which can lead to its deactivation. Water can interfere with the reaction, for example, by causing protodeboronation of boronic acids in Suzuki couplings. | - Employ rigorous inert atmosphere techniques: Use Schlenk lines or a glovebox. Degas solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. - Use anhydrous solvents and reagents. Dry glassware in an oven before use. | |
| Reaction starts but does not go to completion | Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to a loss of activity over time. | - Optimize the reaction temperature: Higher temperatures can sometimes lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. - Choose a more robust ligand that can stabilize the palladium catalyst throughout the reaction. |
| Insufficient Reagent: One of the coupling partners may be the limiting reagent, or it may be degrading under the reaction conditions. | - Use a slight excess of one of the coupling partners (e.g., 1.1-1.5 equivalents of the boronic acid or amine). - Ensure the purity of your starting materials. Impurities can interfere with the reaction. | |
| Formation of significant side products | Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide can couple with themselves. | - Ensure strict anaerobic conditions, as oxygen can promote homocoupling. - Optimize the catalyst-to-ligand ratio. A 1:1 to 1:2 ratio is typical. |
| Dehalogenation: The chloro-substituent is replaced by a hydrogen atom. | - Avoid potential hydride sources in the reaction mixture, such as certain alcohol solvents. - Optimize the reaction time to minimize the exposure of the product to conditions that may favor dehalogenation. | |
| Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a proton. | - Use anhydrous conditions. - Consider using a boronate ester (e.g., pinacol ester) which is more stable to hydrolysis than the corresponding boronic acid. |
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary challenge arises from the molecule's structure. It contains two nitrogen atoms (the amino group and the pyridine ring nitrogen) that are Lewis basic. These can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation and consequently, low conversion rates. Furthermore, 2-chloropyridines are generally less reactive in oxidative addition steps compared to their bromo or iodo counterparts, often requiring more active catalyst systems.
Q2: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this substrate?
A2: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are commonly employed for functionalizing similar aminopyridine scaffolds. The choice depends on the desired final product (C-C vs. C-N bond formation). Success in either case heavily relies on the careful selection of the catalyst system and reaction conditions to overcome the challenges mentioned in A1.
Q3: What is the best general catalyst system to start with for a Suzuki-Miyaura coupling of this compound?
A3: A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. For the base, potassium phosphate (K₃PO₄) is often a reliable choice.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.
Q5: I am observing a new spot on my TLC that is not the starting material or the desired product. What could it be?
A5: This could be a side product. Common side products in Suzuki reactions include the homocoupled product of the boronic acid or the dehalogenated starting material. In Buchwald-Hartwig aminations, side reactions can also lead to dehalogenation or other undesired products. Analyzing the spot by LC-MS can help in identifying the mass of the byproduct and deducing its structure.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. This data should serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of a Structurally Similar Chloropyrimidine
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | Pd(PPh₃)₂Cl₂ (2.7) | - | Na₂CO₃ | Acetonitrile/Water (1:1) | 78 | 7 | 74 | [1] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Related Aminopyridine
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 83 |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (2) | - | NaOtBu | Toluene | 100 | 16 | 78 |
Note: Data in Table 2 is for a bromo-analogue and serves as a guide for ligand and base selection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific amines.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3-precatalyst, 2 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A decision tree for troubleshooting low conversion.
Caption: A standard workflow for setting up the reaction.
References
Technical Support Center: Coupling Reactions of 4-Chloro-6-methylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-6-methylpyridin-2-amine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed coupling reactions?
A1: The primary challenges stem from the inherent electronic properties of the substrate. The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation and consequently, low yields. Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-chlorine bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.
Q2: What are the most common side reactions observed with this substrate?
A2: The most prevalent side reactions include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom, yielding 6-methylpyridin-2-amine. This can be exacerbated by certain bases and the presence of water.
-
Homocoupling: Dimerization of the starting material to form a bipyridine.
-
Protodeboronation (Suzuki Coupling): The boronic acid coupling partner is converted to the corresponding arene before it can participate in the cross-coupling reaction.
Q3: Is it necessary to protect the amino group of this compound before performing a coupling reaction?
A3: While not always mandatory, protection of the amino group can sometimes improve yields by preventing catalyst inhibition. However, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for coupling unprotected aminopyridines. The decision to protect the amine should be based on initial screening results and the complexity of the desired product.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki Coupling
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos. These ligands can promote the desired coupling over catalyst deactivation. |
| Inactive Catalyst | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst. |
| Low Reactivity of C-Cl Bond | Increase the reaction temperature and/or use a more active catalyst system. Consider using a boronic ester (e.g., pinacol ester) which can sometimes enhance reactivity. |
| Poor Solubility | Choose a solvent system (e.g., dioxane/water, toluene/water) that ensures all components are adequately dissolved at the reaction temperature. |
Issue 2: Significant Dehalogenation Side Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Slow Reductive Elimination | Employ bulky, electron-rich ligands that accelerate reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway. |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Traces of water can be a proton source for dehalogenation. |
| Base-Induced Decomposition | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu, which can sometimes promote side reactions. |
Issue 3: Formation of Homocoupling Products
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Slow Transmetalation | Optimize the base and solvent to facilitate the transmetalation step. The choice of base is crucial and often substrate-dependent. |
| High Catalyst Concentration | While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling. |
Quantitative Data from Analogous Systems
Disclaimer: The following data is compiled from studies on structurally similar aminopyridine and chloropyridine derivatives and should be used as a reference for optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Chloro- and Bromo-Aminopyridines
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 4-methoxyphenylboronic acid | 70-90 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | Phenylboronic acid | ~80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | 12-18 | Various arylboronic acids | Moderate |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DME | 80 | 12 | 4-tolylboronic acid | 60-75 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Chloro- and Bromo-Aminopyridines
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 12 | Morpholine | 85-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | Aniline | 70-85 |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Dioxane | 100 | 16 | Piperidine | ~83 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | t-BuOH | 100 | 18 | Benzylamine | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Catalyst Formation: Add anhydrous, degassed solvent (e.g., toluene, 3 mL) and stir for 10 minutes.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Common competing reaction pathways in the cross-coupling of aryl chlorides.
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-6-methylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-Chloro-6-methylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic strategies for the preparation of this compound:
-
Chlorination of 2-Amino-6-methylpyridine: This is a direct approach where the starting material, 2-Amino-6-methylpyridine, is treated with a chlorinating agent. A common and effective reagent for this transformation is N-Chlorosuccinimide (NCS).[1][2] This method is often preferred for its relatively mild reaction conditions.
-
From a Hydroxypyridine Precursor: An alternative route involves the chlorination of a corresponding hydroxypyridine, such as 2-amino-4-hydroxy-6-methylpyrimidine. In this case, a stronger chlorinating agent like phosphorus oxychloride (POCl₃) is typically employed to convert the hydroxyl group to a chloro group.[3]
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be utilized for more quantitative analysis of the reaction mixture over time.
Q3: What are the key analytical techniques for characterizing the final product?
The structure and purity of this compound can be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: A sharp melting point range indicates a high degree of purity for a solid compound.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.- Gradually increase the reaction temperature in small increments. For chlorination with NCS, a temperature of around 55 °C in acetic acid has been reported for similar substrates.[1] |
| Inactive Chlorinating Agent | - Use a fresh batch of the chlorinating agent. NCS can degrade over time, especially if not stored properly.- For reactions using POCl₃, ensure it is freshly distilled if it appears discolored. |
| Incorrect Stoichiometry | - Ensure the correct molar equivalents of the chlorinating agent are used. For NCS, typically 1.1 to 1.2 equivalents are sufficient.[1] |
| Inappropriate Solvent | - The choice of solvent is critical. For NCS chlorination, acetic acid or other polar aprotic solvents can be effective.[1] For POCl₃ chlorinations, the reaction is often run neat or in a high-boiling inert solvent. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-chlorination | - Reduce the amount of chlorinating agent to stoichiometric or slightly excess amounts.- Add the chlorinating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture. |
| Side Reactions | - Optimize the reaction temperature. Higher temperatures can often lead to the formation of undesired byproducts.- Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture. |
| Isomer Formation | - The regioselectivity of the chlorination can be influenced by the reaction conditions. For chlorination of 2-aminopyridines, the position of chlorination can be directed by the choice of chlorinating agent and solvent. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly soluble in the work-up solvent | - During aqueous work-up, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the product.- Extract the product with a different organic solvent in which it is more soluble. |
| Co-elution of impurities during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an oil instead of a solid | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product is consistently an oil, purification by column chromatography followed by removal of the solvent under high vacuum is the best approach. |
Experimental Protocols
Protocol 1: Chlorination of 2-Amino-6-methylpyridine using N-Chlorosuccinimide (NCS)
This protocol is based on general procedures for the chlorination of aminopyridines.
Materials:
-
2-Amino-6-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid (or another suitable solvent like DMF or acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-6-methylpyridine (1.0 eq.) in acetic acid.
-
Add N-Chlorosuccinimide (1.1-1.2 eq.) portion-wise to the solution at room temperature with stirring.
-
Heat the reaction mixture to 55 °C and monitor the progress by TLC.[1]
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-4-chloro-6-methylpyrimidine.[3]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia solution (25%)
-
Ethanol (50%) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq.) to an excess of freshly distilled phosphorus oxychloride (e.g., 5-10 eq.).
-
Heat the mixture to reflux until the reaction is complete (the mixture becomes homogeneous).[3]
-
Carefully remove the excess POCl₃ under vacuum.
-
Cool the residue in an ice bath and slowly add crushed ice to quench the reaction.
-
Adjust the pH of the solution to 8 with a 25% ammonia solution.[3]
-
Filter the resulting precipitate and wash it with cold water.
-
Recrystallize the crude product from 50% ethanol to obtain pure this compound.[3]
Visualizations
References
byproduct formation in the synthesis of 4-Chloro-6-methylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Chloro-6-methylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound can be approached through several key pathways:
-
Route A: Chlorination of a Hydroxypyridine Precursor. This common method involves the chlorination of 2-amino-4-hydroxy-6-methylpyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Route B: Selective Amination of a Dichloropyridine. This route starts with 2,4-dichloro-6-methylpyridine and involves a selective nucleophilic aromatic substitution with an amino group source, such as ammonia or a protected amine.
-
Route C: Direct Chlorination of an Aminopyridine. This approach entails the direct chlorination of 2-amino-6-methylpyridine. However, this method can be challenging due to the activating nature of the amino group, which can lead to a mixture of isomers and over-chlorination.
Q2: What are the most common byproducts I should be aware of during the synthesis?
A2: Byproduct formation is highly dependent on the chosen synthetic route. The most common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-amino-4-hydroxy-6-methylpyridine (Route A) or 2,4-dichloro-6-methylpyridine (Route B).
-
Isomeric Byproducts: In Route B, the formation of the undesired isomer, 6-chloro-4-methylpyridin-2-amine, can occur. Direct chlorination (Route C) is particularly prone to producing various positional isomers.
-
Over-reaction Products: Dichlorinated or even trichlorinated pyridines can be formed if the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled. In routes with an amino group, over-amination can lead to diaminopyridine byproducts.
-
Hydrolysis Products: The chloro group in the final product or chlorinated intermediates is susceptible to hydrolysis, which can regenerate the corresponding hydroxypyridine. This is often an issue during aqueous workup procedures.
-
Side-chain Chlorination Products: Although less common for the pyridine ring itself, there is a possibility of radical chlorination of the methyl group, leading to mono-, di-, and trichloromethyl derivatives, especially if radical initiators are present or high temperatures are used with certain chlorinating agents.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control over reaction parameters. Key strategies include:
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial. For instance, in chlorination reactions, using a minimal excess of the chlorinating agent can reduce over-chlorination.
-
Temperature Control: Many side reactions, such as over-chlorination and decomposition, are accelerated at higher temperatures. Maintaining the recommended reaction temperature is critical.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize product yield while minimizing byproduct formation.
-
Choice of Reagents and Solvents: The choice of chlorinating agent, base, and solvent can significantly influence the reaction's selectivity and outcome.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related byproducts.
Q4: What are the recommended methods for purifying the final product?
A4: The purification of this compound typically involves one or more of the following techniques:
-
Recrystallization: This is a common and effective method for removing impurities with different solubilities than the desired product. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For complex mixtures of byproducts or when high purity is required, column chromatography using silica gel is a powerful purification technique. A suitable eluent system needs to be developed to achieve good separation.
-
Acid-Base Extraction: The basic nature of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the desired amine, which then partitions into the aqueous layer. The aqueous layer is then basified and extracted with an organic solvent to recover the purified product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure the quality and reactivity of the reagents. |
| Product Loss During Workup | - Optimize the extraction procedure by using the appropriate solvent and pH.- Minimize the number of transfer steps.- If the product is volatile, use appropriate techniques to avoid loss during solvent removal. |
| Side Reactions Consuming Reactants | - Re-evaluate the reaction conditions (temperature, solvent, catalyst) to disfavor side reactions.- Ensure the reaction is carried out under an inert atmosphere if reactants are sensitive to air or moisture. |
Problem 2: Presence of Significant Amounts of Starting Material
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | - Check the stoichiometry and ensure the limiting reagent is appropriate for the reaction.- Add the reagent in portions to maintain an effective concentration throughout the reaction. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring the reaction progress. |
| Deactivated Reagent | - Use fresh or properly stored reagents. Some reagents, like Grignards or organolithiums, are highly sensitive to air and moisture. |
Problem 3: Formation of Over-chlorinated Byproducts
| Possible Cause | Troubleshooting Steps |
| Excess Chlorinating Agent | - Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is sometimes necessary, but a large excess should be avoided.- Consider adding the chlorinating agent dropwise or in portions to avoid localized high concentrations. |
| High Reaction Temperature | - Perform the reaction at a lower temperature. |
| Prolonged Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level. |
Problem 4: Presence of Hydrolysis Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Water in the Reaction | - Use anhydrous solvents and reagents.- Dry the glassware thoroughly before use. |
| Aqueous Workup | - Minimize the contact time of the product with water during the workup.- Use a non-aqueous workup if possible.- Perform the workup at a low temperature to reduce the rate of hydrolysis. |
Experimental Protocols
Route A: Chlorination of 2-amino-4-hydroxy-6-methylpyridine
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-hydroxy-6-methylpyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation in Route A
| Parameter | Condition | Major Byproduct(s) | Recommended Action |
| POCl₃ (eq) | < 3.0 | Unreacted Starting Material | Increase equivalents of POCl₃ |
| > 5.0 | Dichlorinated byproducts | Reduce equivalents of POCl₃ | |
| Temperature | < 80 °C | Incomplete reaction | Increase temperature to reflux |
| > 120 °C | Increased decomposition/tar formation | Maintain reflux at the appropriate temperature | |
| Reaction Time | < 2 hours | Incomplete reaction | Increase reaction time |
| > 6 hours | Potential for increased byproduct formation | Monitor reaction and quench upon completion |
Visualizations
Caption: Synthetic Routes and Potential Byproduct Pathways.
Caption: Troubleshooting Workflow for Synthesis Optimization.
Caption: Byproduct Formation in the Chlorination Route.
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of Pyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions of Pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. The unique electronic and coordinating properties of the pyridine ring can often lead to unexpected outcomes. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with pyridine substrates often challenging?
The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes.[1] This phenomenon, often termed catalyst poisoning, can halt the catalytic cycle.[1][2] The issue is particularly pronounced when the coupling site is at the 2-position, a challenge commonly referred to as the "2-pyridyl problem".[1][3][4][5]
Q2: My reaction has a low or no yield. What are the common causes?
Low or no conversion in these reactions can be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst.[1][2]
-
Suboptimal Ligand Choice: The ligand may not be sufficiently bulky or electron-rich to protect the palladium center from pyridine coordination and to facilitate the key steps of the catalytic cycle.[2]
-
Incorrect Base Selection: The strength and nature of the base are crucial for the efficiency of the catalytic cycle. A weak base may not be effective, while an overly strong base could lead to side reactions.[2]
-
Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are often sensitive to air and moisture. Impure reagents or wet solvents can deactivate the catalyst.[2][6]
-
Low Substrate Reactivity: Certain pyridine substrates, such as 2-chloropyridines, are inherently less reactive and require highly active catalyst systems.[7]
-
Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures to proceed efficiently.[2]
Q3: I'm observing the formation of a fine black precipitate in my reaction. What is it and what should I do?
The black precipitate is likely palladium black, which is metallic palladium that has precipitated out of the solution.[2] This indicates catalyst decomposition and a breakdown of the catalytic cycle. To address this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos to stabilize the active palladium species.[1]
-
Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1]
-
Reaction Conditions: Re-evaluate the reaction temperature and concentration, as high temperatures can sometimes promote catalyst decomposition.[1]
Q4: How can I minimize common side reactions like homocoupling and protodeboronation in Suzuki-Miyaura couplings of pyridines?
-
Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen.[6][8] To minimize it, ensure your reaction is performed under strictly inert conditions with thoroughly degassed solvents.[6] Using a direct Pd(0) source or an efficient pre-catalyst system can also help.[7]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, such as water, which removes the boronic acid from the catalytic cycle.[6] To prevent this, use anhydrous solvents and reagents.[6] In cases where this is a persistent issue, consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[7]
Q5: What are the best practices for setting up a palladium-catalyzed pyridine coupling reaction?
A successful reaction starts with a meticulous setup. Key considerations include:
-
Inert Atmosphere: Use flame-dried or oven-dried glassware and perform the reaction under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox.[2][8]
-
Anhydrous and Degassed Solvents: Use anhydrous solvents and degas them thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.[6]
-
Reagent Purity: Use high-purity reagents. Boronic acids, in particular, can degrade over time.[9]
-
Proper Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents have limited solubility.[2]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate coordinates to the palladium center, inhibiting the catalytic cycle.[1][2] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading may overcome partial deactivation. |
| Suboptimal Ligand/Base/Solvent Combination: The reaction conditions are not optimized for the specific substrates. | 1. Systematic Screening: Change one variable at a time. Screen different bulky, electron-rich ligands (e.g., XPhos, RuPhos, Xantphos).[2] 2. Base Selection: Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[6][7] 3. Solvent Choice: Common solvents include toluene, dioxane, and DMF.[2] Be aware that DMF can sometimes coordinate to the palladium.[2] | |
| Poor Reagent Quality or Reaction Setup: Presence of air or moisture deactivates the catalyst.[2][6] | 1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.[6][8] 2. Thoroughly Degas Solvents: Use freeze-pump-thaw cycles or sparge with an inert gas.[6] 3. Use Fresh Reagents: Ensure the purity of starting materials, especially boronic acids.[9] | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions and agglomerates.[2] | 1. Optimize Ligand: Use strongly coordinating and sterically bulky ligands to stabilize the Pd(0) center. 2. Lower Reaction Temperature: High temperatures can accelerate decomposition.[1] 3. Check for Impurities: Oxygen or other oxidizing impurities can lead to catalyst decomposition. |
| Significant Side Product Formation | Homocoupling (Suzuki): Self-coupling of the boronic acid.[6][8] | 1. Strictly Exclude Oxygen: Ensure a robust inert atmosphere.[6] 2. Use a Pd(0) Source: This can minimize side reactions involving Pd(II) species.[7] |
| Protodeboronation (Suzuki): Cleavage of the C-B bond by a proton source.[6] | 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.[6] 2. Switch to Boronate Esters: Use more stable derivatives like pinacol esters or MIDA boronates.[7] | |
| Dehalogenation: Replacement of the halide on the pyridine with a hydrogen atom.[1] | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Pyridyl Halide
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Pyridyl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the pyridyl halide, boronic acid or ester, palladium pre-catalyst, ligand, and base.[9]
-
Seal the flask with a septum, then evacuate and backfill with the inert gas three times.[9]
-
Add the degassed solvent mixture via syringe.[9]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-24 hours.[2][7][9]
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
General Protocol for a Buchwald-Hartwig Amination of a Pyridyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyridyl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a robust stream of inert gas, add the palladium pre-catalyst and ligand to a flame-dried Schlenk tube.
-
Add the base, the pyridyl halide, and a stir bar.
-
Seal the tube, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.[2]
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS. The reaction is typically complete in 12-24 hours.[2]
-
After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[2]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
impact of base selection on Buchwald-Hartwig amination of chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of chloropyridines. The guidance focuses on the critical impact of base selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes, and what should I check first?
Low or no conversion is a frequent issue, primarily because the carbon-chlorine (C-Cl) bond in chloropyridines is less reactive than corresponding C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity: Ensure your palladium source is active. Using a pre-catalyst (e.g., G3 or G4 palladacycle) can be more reliable than Pd(OAc)₂ for generating the active Pd(0) species.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Consider sterically hindered biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos.[1]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Reagent Purity: Use dry, degassed solvents (e.g., toluene, 1,4-dioxane) and ensure all reagents, including the amine and base, are anhydrous.[1]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[1] If your substrate is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may necessitate higher temperatures and a more active catalyst system.[1][2]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated. This can occur when the desired reductive elimination is slow.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Use bulky, electron-rich ligands that accelerate reductive elimination to favor the desired C-N bond formation.
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of moisture or hydroxide in the base can exacerbate hydrodehalogenation.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the reaction towards the desired product.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.[1]
Q3: How does the choice of base impact the reaction outcome for substrates with sensitive functional groups?
The base plays a crucial role in the catalytic cycle, but strong bases like NaOtBu can be incompatible with base-sensitive functional groups such as esters or nitro groups. In such cases, weaker inorganic bases are a better choice.
-
Weak Bases for Sensitive Substrates: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[2][3] However, their use may require higher catalyst loadings, higher temperatures, or longer reaction times to achieve good conversion.[1][3]
-
Solubility Considerations: The solubility of the base can also be a critical factor. Inorganic bases like Cs₂CO₃ and K₃PO₄ have poor solubility in common solvents like toluene, which can affect the reaction rate.[4] Vigorous stirring is essential to maintain a good dispersion of the base.[4]
Q4: How can I achieve regioselective amination on a dichloropyridine?
Achieving regioselectivity on dichloropyridines can be challenging. Generally, the chlorine at the 2-position of the pyridine ring is more electronically activated and sterically accessible for oxidative addition than chlorines at the 3- or 4-positions.[1]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C4 positions more electron-deficient and susceptible to reaction.[1]
-
Catalyst Control: The choice of catalyst and ligand can significantly influence the site of the reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of chloropyridines.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Presentation: Impact of Base Selection
The choice of base is a critical parameter that can significantly influence the yield of the Buchwald-Hartwig amination of chloropyridines. The following tables summarize the performance of common bases in these reactions.
Table 1: General Comparison of Common Bases
| Base | pKa of Conjugate Acid | Key Advantages | Key Disadvantages |
| NaOtBu | ~19 | Generally provides the highest reaction rates and allows for lower catalyst loadings. | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[3] |
| Cs₂CO₃ | ~10.3 | Excellent functional group tolerance; often the most effective weak base.[3] | More expensive; can be difficult to stir on a large scale due to its density and low solubility in non-polar solvents.[3][4] |
| K₃PO₄ | ~12.3 | Good functional group tolerance; economically attractive.[3] | Often requires higher catalyst loadings and longer reaction times.[3] |
Table 2: Base Screening for the Amination of Various Chloropyridines
| Chloropyridine | Amine | Base | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyridine | Morpholine | NaOtBu | Pd₂(dba)₃ / BINAP | Toluene | 100 | 95 |
| 2-Chloropyridine | Aniline | Cs₂CO₃ | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 92 |
| 3-Chloropyridine | N-Methylaniline | NaOtBu | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | Toluene | 100 | 85 |
| 4-Chloropyridine | Benzylamine | NaOtBu | Pd(OAc)₂ / Josiphos | Toluene | 80 | 88 |
| 2,4-Dichloropyridine | Aniline | Cs₂CO₃ | Pd(OAc)₂ / Xantphos | Dioxane | 100 | 92 (at C2) |
| 2-Chloro-5-nitropyridine | n-Butylamine | K₃PO₄ | Pd(OAc)₂ / BINAP | Dioxane | 100 | 88 |
Note: Yields are isolated yields and can vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination of chloropyridines using different bases. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: General Procedure using Sodium tert-Butoxide (NaOtBu)
This protocol is a general guideline for the amination of a chloropyridine with an amine using NaOtBu as the base.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the chloropyridine (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., a dialkylbiarylphosphine, 2-10 mol%).
-
Addition of Base: Add sodium tert-butoxide (1.4-2.0 equiv) to the tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Amine: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using Cesium Carbonate (Cs₂CO₃)
This protocol is adapted for the use of a weaker, insoluble base.
-
Reaction Setup: To a 2 mL microwave vial under a nitrogen atmosphere, add the chloropyridine (1.0 equiv), the amine (1.2 equiv), dry powdered cesium carbonate (1.5-2.0 equiv), the phosphine ligand (e.g., Xantphos, 5-10 mol%), and the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%).
-
Solvent Addition: Add dry, degassed solvent (e.g., 1,4-dioxane or THF).
-
Reaction: The vial is sealed and heated. For microwave-assisted reactions, irradiate at a set temperature (e.g., 140 °C) for a specified time (e.g., 45 minutes). For conventional heating, stir the mixture at 90-110 °C until the starting material is consumed.
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate. Filter through a pad of celite.
-
Extraction and Purification: Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.
Caption: A simplified Buchwald-Hartwig catalytic cycle.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Chloro-6-methylpyridin-2-amine and 2-amino-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the selection of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among the myriad of heterocyclic scaffolds, substituted pyridines and pyrimidines stand out for their prevalence in biologically active molecules. This guide provides a comprehensive comparison of two key synthetic intermediates: 4-Chloro-6-methylpyridin-2-amine and 2-amino-4-chloropyrimidine. We will delve into their synthesis, comparative reactivity in pivotal cross-coupling reactions, and their application in the development of targeted therapies, supported by experimental data and detailed protocols.
Introduction to the Building Blocks
This compound is a substituted pyridine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure features a pyridine ring activated for nucleophilic substitution by a chlorine atom at the 4-position, along with an amino group at the 2-position and a methyl group at the 6-position, offering multiple sites for synthetic modification.
2-amino-4-chloropyrimidine is a substituted pyrimidine that is widely utilized as a precursor in the synthesis of a diverse range of biologically active molecules, including antivirals, anti-cancer agents, and anti-diabetic drugs.[1][2] The pyrimidine core, being electron-deficient, is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4-position.
Synthesis of the Starting Materials
A reliable and scalable synthesis of these precursors is the first critical step in their application.
Synthesis of this compound:
A common route to this compound involves a multi-step sequence starting from readily available materials. While various methods exist, a representative high-yield synthesis is crucial for its utility. For instance, a four-step synthesis starting from 2-amino-6-chloropyridine has been reported to produce 6-chloro-5-methylpyridin-2-amine, a related intermediate, in a 62.4% overall yield, highlighting an efficient pathway that avoids hazardous reagents.
Synthesis of 2-amino-4-chloropyrimidine:
Several methods are available for the synthesis of 2-amino-4-chloropyrimidine. Two common approaches are the chlorination of isocytosine and the reaction of 2,4-dichloropyrimidine with ammonia.[1]
-
Method 1: From Isocytosine: Treatment of isocytosine with phosphorus oxychloride provides 2-amino-4-chloropyrimidine in a reported yield of 76.4%.[1]
-
Method 2: From 2,4-dichloropyrimidine: The reaction of 2,4-dichloropyrimidine with ammonia can afford the desired product with a yield of 84.4%.[1]
Comparative Reactivity in Cross-Coupling Reactions
The true synthetic value of these building blocks is demonstrated in their reactivity in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of complex drug molecules. Here, we compare their performance in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, we can infer their relative reactivity from studies on closely related analogs and the fundamental principles of heterocyclic reactivity. The pyrimidine ring is generally more electron-deficient than the pyridine ring, which can influence the rates of key steps in the catalytic cycles of these reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For chloropyrimidines, particularly 2,4-dichloropyrimidines, the reaction with arylboronic acids is highly regioselective, with the coupling preferentially occurring at the more reactive C4 position. Microwave-assisted protocols have been developed for the efficient Suzuki coupling of 2,4-dichloropyrimidines with a variety of aryl and heteroaryl boronic acids, often achieving good to excellent yields in short reaction times.
For chloropyridines, such as 2,6-dichloropyridine, selective Suzuki-Miyaura coupling at the 2-position can be achieved to form 2-chloro-6-alkylpyridines. The reactivity of the chloro-substituent is influenced by the electronic nature of the pyridine ring and the position of other substituents.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. For 3-halo-2-aminopyridines, specific palladium precatalysts have been shown to be highly effective for the coupling with a range of primary and secondary amines. In the case of 2,4-dichloropyridine, highly regioselective amination at the C-2 position has been demonstrated.
The 2-aminopyrimidine scaffold is a common feature in many biologically active compounds, and N-arylation via Buchwald-Hartwig amination provides a direct route to these structures.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Inferred)
| Reaction | This compound | 2-amino-4-chloropyrimidine | Key Considerations |
| Suzuki-Miyaura Coupling | Expected to be reactive, with the chlorine at the 4-position being susceptible to coupling. | Highly reactive, with the C4-chloro group readily participating in the coupling. The electron-deficient pyrimidine ring facilitates oxidative addition. | The higher electron deficiency of the pyrimidine ring generally leads to faster rates of oxidative addition compared to pyridines. |
| Buchwald-Hartwig Amination | The 2-amino group may influence the catalytic cycle through coordination to the palladium center. | The 2-amino group can also interact with the catalyst. The C4-position is activated for amination. | Ligand choice is critical to overcome potential catalyst inhibition by the amino group in both substrates. |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of both this compound and 2-amino-4-chloropyrimidine are prominent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies.
Derivatives of 2-amino-4-chloropyrimidine have been investigated as inhibitors of several key kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
CDK1 (Cyclin-Dependent Kinase 1): A central regulator of the cell cycle, making it an attractive target for anti-cancer therapies.
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibitors are being explored as potential anti-cancer agents.
Derivatives of this compound are also valuable in kinase inhibitor synthesis. The pyridine core can serve as a versatile scaffold for developing inhibitors targeting a range of kinases.
Below are simplified representations of the signaling pathways targeted by inhibitors derived from these building blocks.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: CDK1 Cell Cycle Regulation.
Caption: Aurora Kinase Signaling in Mitosis.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine:
A mixture of 2,4-dichloropyrimidine (1.0 mmol), the respective arylboronic acid (1.0 mmol), Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%), and K₂CO₃ (3.0 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines:
To a solution of the 3-halo-2-aminopyridine (1.0 equiv) in an anhydrous solvent (e.g., toluene or dioxane) is added the amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%), and a base (e.g., NaOt-Bu or K₂CO₃, 2.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Conclusion
Both this compound and 2-amino-4-chloropyrimidine are highly valuable and versatile building blocks in the synthesis of complex organic molecules, particularly for drug discovery.
-
2-amino-4-chloropyrimidine offers a highly activated C4 position for nucleophilic aromatic substitution and cross-coupling reactions, making it a go-to scaffold for the rapid synthesis of diverse libraries of compounds, especially kinase inhibitors. Its synthesis from readily available starting materials is well-established.
-
This compound , while perhaps slightly less activated than its pyrimidine counterpart due to the electronic nature of the pyridine ring, provides a distinct structural motif that is also crucial for developing novel therapeutics. The strategic placement of the amino, chloro, and methyl groups allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds.
The choice between these two intermediates will ultimately depend on the specific synthetic strategy and the desired final molecular architecture. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors, leveraging the unique reactivity profiles of these important heterocyclic building blocks to advance the frontiers of medicinal chemistry.
References
A Comparative Guide to the Biological Activity of Substituted Pyridine and Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents frequently involves the exploration of heterocyclic scaffolds that can be readily modified to optimize biological activity. Among these, pyridine and pyrimidine cores are foundational in medicinal chemistry, forming the basis of numerous approved drugs.[1] This guide provides an objective comparison of the biological activities of substituted pyridine and pyrimidine analogs, supported by experimental data, detailed methodologies for key assays, and a visualization of a relevant signaling pathway.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro anti-inflammatory and anticancer activities of representative substituted pyridine and pyrimidine analogs from a comparative study. This data highlights the potential of both scaffolds in drug discovery, with specific substitutions significantly influencing their potency.
| Compound ID | Heterocyclic Core | Biological Activity | Assay | IC50 Value (µM) | Source |
| 7a | Pyridine | Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | 76.6 | [2][3] |
| 7f | Pyridine | Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | 96.8 | [2][3] |
| 9a | Pyrimidine | Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | 83.1 | [2][3] |
| 9d | Pyrimidine | Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | 88.7 | [2][3] |
| B1 | Pyrido[2,3-d]pyrimidine | Anticancer | Inhibition of EGFR L858R/T790M | 0.013 | [4] |
| B7 | Thieno[2,3-d]pyrimidine | Anticancer | Inhibition of EGFR L858R/T790M | 0.023 | [4] |
| B8 | Pyrido[2,3-d]pyrimidine | Anticancer | Inhibition of EGFR L858R/T790M | 0.297 | [4] |
| B11 | Thieno[2,3-d]pyrimidine | Anticancer | Inhibition of EGFR L858R/T790M | 0.106 | [4] |
Key Signaling Pathway: LPS-Induced NF-κB Activation in Macrophages
The diagram below illustrates the canonical NF-κB signaling pathway, which is a critical inflammatory pathway often targeted by both pyridine and pyrimidine-based anti-inflammatory agents. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates this pathway through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators like nitric oxide and various cytokines.[1][5]
Caption: Simplified diagram of the LPS-induced canonical NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the techniques used to evaluate the biological activities of the compared compounds.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (substituted pyridines and pyrimidines) and incubated for 1-2 hours.[6]
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for an additional 24 hours.[7]
-
Nitrite Quantification (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.[7]
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.[8]
-
The plate is incubated at room temperature for 10-15 minutes in the dark.[7]
-
The absorbance is measured at 540 nm using a microplate reader.[7]
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vitro Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for about 15 minutes.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to the test compounds.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., matching the 0.5 McFarland turbidity standard) is prepared from an overnight culture of the test bacterium.[11]
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed to create a lawn of bacteria.[11][12]
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compounds. The disks are then placed on the surface of the inoculated agar plate using sterile forceps, ensuring firm contact with the agar.[11][13]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[11]
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[12]
-
Interpretation: The size of the inhibition zone is used to determine the susceptibility of the bacterium to the test compound. A larger zone of inhibition indicates greater susceptibility.
Gene Expression Analysis: Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to quantify the expression levels of specific genes, such as those encoding inflammatory cytokines.
-
RNA Extraction: Total RNA is extracted from cells (e.g., LPS-stimulated RAW 264.7 macrophages) using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The real-time PCR reaction is performed using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe). The reaction is carried out in a real-time PCR thermal cycler.[4][14]
-
Data Analysis: The expression level of the target genes is normalized to the expression level of the housekeeping gene. The relative fold change in gene expression in treated cells compared to untreated controls is calculated using the 2^-ΔΔCt method.[4]
References
- 1. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. microbenotes.com [microbenotes.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-methylpyridin-2-amine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold serves as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of derivatives of 4-Chloro-6-methylpyridin-2-amine, with a focus on their structure-activity relationships as inhibitors of Janus Kinase 2 (JAK2), a key mediator in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling cascade. This pathway transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and immunity.[1][2][3] Small molecule inhibitors targeting the ATP-binding site of JAKs, particularly JAK2, are a validated therapeutic strategy.
Structure-Activity Relationship of 2-Aminopyridine Derivatives as JAK2 Inhibitors
A recent study by Liu et al. (2022) explored a series of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors, using the approved drug Crizotinib as a lead compound for optimization.[1][2] The following table summarizes the structure-activity relationship of key compounds from this study, highlighting the impact of substitutions on the 2-aminopyridine core on inhibitory activity against JAK family kinases.
| Compound ID | R1 (at C4 of Pyridine) | R2 (at C5 of Pyridine) | R3 (at C6 of Pyridine) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Lead (Crizotinib) | Cl | H | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 25 | 27 | 150 |
| 12k | H | H | 2,6-dichloro-3-methoxyphenyl | >1000 | 6 | >1000 |
| 12l | H | H | 2,6-dichloro-3-(2-methoxyethoxy)phenyl | >1000 | 3 | >1000 |
| 21b | H | H | 2,6-dichloro-3-(tetrahydrofuran-3-yloxy)phenyl | 2484 | 9 | 1656 |
Data extracted from abstracts and related literature on 2-aminopyridine derivatives as JAK2 inhibitors.[1][2][4]
Key SAR Insights:
-
Substitution at C6: The nature of the substituent at the C6 position of the pyrimidine ring, which is attached to the 2-amino group of the pyridine, is critical for potent and selective JAK2 inhibition.
-
Phenyl Ring Substitution: Introduction of dichloro and a methoxy or methoxyethoxy group at the 2, 6, and 3 positions of the phenyl ring at C6 (compounds 12k and 12l) led to highly potent and selective JAK2 inhibitors.[4]
-
Introduction of a Heterocycle: Replacing the methoxyethoxy group with a tetrahydrofuran-3-yloxy moiety (compound 21b) maintained potent JAK2 inhibition while demonstrating significant selectivity over JAK1 and JAK3.[1][2]
-
Selectivity: The modifications explored in this series successfully shifted the activity profile from a broader spectrum kinase inhibitor (Crizotinib) to highly selective JAK2 inhibitors.
Comparison with Alternative JAK2 Inhibitors
The lead compound 21b from the aminopyridine series demonstrates comparable or superior potency and selectivity against JAK2 when compared to several clinically approved and investigational JAK inhibitors.
| Compound | Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Compound 21b | 2-Aminopyridine | 2484 | 9 | 1656 |
| Ruxolitinib | Pyrrolopyrimidine | 3.3 | 2.8 | 428 |
| Fedratinib | Aminopyrimidine | 35 | 3 | >1000 |
| Pacritinib | Macrocycle | 1180 | 23 | 520 |
| Momelotinib | Aminopyrimidine | 155 | 98 | 1300 |
IC50 values for approved inhibitors are representative and may vary between different studies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Add 2 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase enzyme and the biotinylated substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in detection buffer.
-
Incubate the plate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Antiproliferative Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on JAK2 signaling, such as the HEL (human erythroleukemia) cell line which harbors the JAK2 V617F mutation.
Materials:
-
HEL cell line
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HEL cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Phospho-STAT5 Inhibition
This experiment confirms the on-target effect of the inhibitors by measuring the phosphorylation of STAT5, a downstream substrate of JAK2.
Materials:
-
HEL cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat HEL cells with various concentrations of the test compounds for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.
Experimental Workflow for SAR Studies
The development of potent and selective kinase inhibitors from a lead scaffold like this compound follows a systematic workflow.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-Chloro-6-methylpyridin-2-amine and its related isomers and analogs. Due to the limited availability of direct experimental spectra for this compound, this document leverages data from structurally similar compounds to predict and understand its spectroscopic properties. This approach allows for a comprehensive examination of the influence of substituent positions on spectral characteristics.
Compound Structures and IUPAC Names
A clear understanding of the structural isomers is crucial for interpreting their spectroscopic differences.
| Compound Name | Structure |
| This compound | |
| 6-Chloro-4-methylpyridin-2-amine | |
| 2-Amino-4-chloro-6-methylpyrimidine | |
| 4-Methylpyridin-2-amine |
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data provides insights into the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Compound | H3/H5 | -CH₃ | -NH₂ | Reference |
| This compound (Predicted) | ~6.4-6.6 | ~2.3-2.5 | ~4.5-5.0 | - |
| 4-Methylpyridin-2-amine | 6.20, 6.37 | 2.16 | 4.68 | [1] |
| 2-Amino-6-methylpyridine | 6.13, 6.32, 7.14 | 2.28 | 5.23 | [2] |
Note: Predicted values for this compound are estimated based on the additive effects of chloro and amino substituents on the pyridine ring.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | -CH₃ | Reference |
| This compound (Predicted) | ~158-162 | ~105-110 | ~148-152 | ~110-115 | ~155-160 | ~20-24 | - |
| 6-Chloro-4-methyl-pyridine-2-amine | 159.2 | 108.1 | 149.5 | 111.4 | 156.7 | 21.3 | SpectraBase |
| 2-Aminopyridine | 158.4 | 108.9 | 148.1 | 113.8 | 138.0 | - | [3] |
| 2-Chloropyridine | 150.2 | 123.0 | 139.3 | 127.3 | 149.8 | - | [4] |
Note: Predicted values for this compound are estimated based on data from its isomers and related compounds.
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Mode | 4-Chloro-6-methyl-2-pyrimidinamine | 2-chloro-6-methyl pyridine | Reference |
| N-H | Stretching (Amine) | 3450-3150 (broad) | - | [5] |
| C-H | Stretching (Aromatic) | ~3100-3000 | ~3100-3000 | [6] |
| C-H | Stretching (Aliphatic) | ~2980-2850 | ~2980-2850 | [6] |
| C=N, C=C | Ring Stretching | ~1650-1450 | ~1600-1450 | [5][6] |
| C-Cl | Stretching | ~800-600 | ~800-600 | [6] |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Reference |
| This compound | 142/144 (3:1 ratio) | Predicted: 127, 107, 78 | [7] |
| 2-Amino-4-chloro-6-methylpyrimidine | 143/145 (3:1 ratio) | 108 | [8][9] |
| 4-Methylpyridin-2-amine | 108 | 93, 80, 67 | [10] |
The characteristic 3:1 isotopic pattern for the molecular ion of chlorinated compounds is a key diagnostic feature.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
ESI-MS Parameters:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode.
-
-
EI-MS Parameters:
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Electron energy: 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the relationships between the compounds and a general workflow for their analysis.
Caption: Relationship between this compound and its analogs.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a framework for the spectroscopic analysis of this compound by comparing it with its structural isomers and analogs. The provided data tables and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. The predictive nature of the data for the target compound highlights the importance of comparative analysis in the absence of direct experimental evidence and underscores the need for further experimental investigation to fully characterize this compound.
References
- 1. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 4. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]
- 10. 4-Methylpyridin-2-amine(695-34-1) MS [m.chemicalbook.com]
A Comparative Guide to the Efficacy of Aminopyridine-Based Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a versatile starting point for the design of potent and selective inhibitors. This guide provides a comparative analysis of the efficacy of different aminopyridine-based scaffolds, supported by quantitative experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Comparative Efficacy of Aminopyridine Scaffolds
The inhibitory activity of aminopyridine-based compounds is highly dependent on the substitution pattern on the pyridine ring and the nature of the appended moieties. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative aminopyridine-based inhibitors against various kinases, showcasing the diversity and potential of these scaffolds.
Table 1: Efficacy of 2-Aminopyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound 8e | CDK9 | 88.4 | A novel CDK9/HDAC dual inhibitor.[1] |
| HDAC1 | 168.9 | Exhibited antiproliferative capacities against hematological and solid tumor cells.[1] | |
| Compound 9e | FLT3 | 30.4 | A potent FLT3/HDAC dual inhibitor.[1] |
| HDAC1 | 52.4 | Showed powerful apoptosis induction in MV-4-11 cells.[1] | |
| HDAC3 | 14.7 | ||
| Compound 29 | CDK8 | 46 | A selective CDK8 inhibitor with antitumor effects in vivo.[2] |
Table 2: Efficacy of 3-Aminopyridine-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Selectivity Notes |
| 3-aminopyridin-2-one based library | Aurora A | Varies | A kinase-targeted fragment library identified hits for MPS1 and Aurora kinases.[3] |
| MPS1 | Varies | ||
| ABL | Varies | ||
| CHK2 | Varies |
Table 3: Efficacy of 4-Aminopyridine-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | Ki (nM) | Cellular IC50 (nM) | Selectivity Profile |
| Compound 37 (Benzamide derivative) | TYK2 | 0.2 | 6 | Highly selective for TYK2 over other JAK family members.[4][5] |
| JAK1 | 10 | 1100 | ||
| JAK2 | 4.8 | 1300 | ||
| JAK3 | 11 | >10000 |
Experimental Protocols
To ensure the reproducibility and comparability of kinase inhibition data, standardized experimental protocols are crucial. Below is a detailed methodology for a common in vitro kinase assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity, using a luminescent readout.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (aminopyridine-based inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).
-
Reagent Preparation:
-
Dilute the kinase enzyme and substrate to their final desired concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Prepare a solution of ATP at a concentration that is at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and, through a coupled luciferase reaction, produces a light signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[6]
-
Signaling Pathway Visualizations
Understanding the cellular context in which these inhibitors function is critical. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by kinases that are often targeted by aminopyridine-based inhibitors.
Caption: Canonical BMP signaling pathway.
Caption: T-Cell Receptor (TCR) signaling cascade.
Caption: B-Cell Receptor (BCR) signaling cascade.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
comparative analysis of palladium catalysts for C-N coupling with chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of arylamines. However, the use of chloropyridines as substrates presents a significant challenge due to their lower reactivity compared to their bromo and iodo counterparts, as well as potential catalyst inhibition by the pyridine nitrogen. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is therefore critical for a successful coupling.
This guide offers an objective comparison of various palladium catalysts for the C-N coupling of chloropyridines, supported by experimental data to aid researchers in catalyst selection and optimization.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination of chloropyridines is heavily influenced by the nature of the phosphine ligand. Bulky, electron-rich ligands are generally required to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center. The following table summarizes the performance of representative palladium catalyst systems for the C-N coupling of chloropyridines with amines.
| Catalyst System (Pd Source / Ligand) | Chloropyridine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd₂(dba)₃ / Xantphos | 2,4-dichloropyridine | Anilines/Heterocyclic amines | Cs₂CO₃ | 1,4-Dioxane | 100 | - | Good to Excellent | - | [1] |
| Pd(OAc)₂ / XPhos | 4-chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 6 | 94 | 1.5 (Pd), 3.0 (Ligand) | [2] |
| Pd₂(dba)₃ / RuPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 | 2 (Pd), 4 (Ligand) | [3] |
| Pd(OAc)₂ / SPhos | Haloarenes | Various Amines | Cs₂CO₃ | THF | - | - | Good | [4] | |
| Pd₂(dba)₃ / BINAP | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 71 | 2 (Pd), 4 (Ligand) | [3] |
| [(CyPF-tBu)PdCl₂] (Josiphos type) | 3-chloropyridine | Octylamine | NaOt-Bu | Toluene | 100 | - | High | 0.005 | [5] |
*Note: Data for analogous haloarenes or closely related substrates is included where direct comparative data for a single chloropyridine was not available in a single study. "Good to Excellent" and "High" yields are as reported in the respective literature.[1][2][3][4][5]
Experimental Workflow and Methodologies
A general workflow for the palladium-catalyzed C-N coupling of chloropyridines is depicted below. This process highlights the critical steps from reaction setup under an inert atmosphere to product isolation and purification.
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
The following protocol is a representative example for the C-N coupling of a chloropyridine with an amine.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Josiphos ligand)
-
Chloropyridine
-
Amine
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.5 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Add the anhydrous, degassed solvent to the Schlenk tube and stir the mixture for several minutes to allow for the formation of the active catalyst.
-
Addition of Reactants: Add the chloropyridine (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
Comparative Analysis of Catalyst Systems
The choice of ligand is paramount for the successful C-N coupling of chloropyridines. Here, we compare the performance of several key classes of ligands.
Buchwald Biarylphosphine Ligands (e.g., XPhos, RuPhos, SPhos)
These bulky and electron-rich monophosphine ligands are highly effective for the amination of aryl chlorides, including chloropyridines.[6]
-
XPhos: Often provides high yields for the coupling of a wide range of amines with chloropyridines.[2]
-
RuPhos: Particularly effective for the coupling of primary and secondary amines, even with challenging substrates.[3]
-
SPhos: Demonstrates good activity, though direct comparative data with chloropyridines is less common in the reviewed literature.[4]
The use of pre-catalysts, such as G3 or G4 palladacycles, incorporating these ligands can lead to the formation of the active Pd(0) species more cleanly and efficiently.[6]
Xantphos
Xantphos is a bidentate ligand with a large bite angle, which can be beneficial in preventing the formation of inactive palladium dimers. It has shown excellent regioselectivity in the amination of dichloropyridines, favoring the more activated C2 position.[1]
Josiphos Ligands
This class of ferrocene-based diphosphine ligands has demonstrated exceptional activity, allowing for very low catalyst loadings in the amination of chloropyridines.[5] For instance, the coupling of 3-chloropyridine with octylamine can be achieved with as little as 0.005 mol% of a Josiphos-based catalyst.[5]
Signaling Pathways and Logical Relationships
The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving several key steps. The efficiency of each step is significantly influenced by the choice of palladium precursor, ligand, and base.
Conclusion
The successful C-N coupling of chloropyridines is highly dependent on the judicious selection of the palladium catalyst system. For general applications, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos offer broad scope and high yields. For reactions requiring high regioselectivity with dihalopyridines, Xantphos is an excellent choice. When extremely low catalyst loadings are desired, Josiphos-type ligands have shown remarkable efficacy. Researchers should carefully consider the specific chloropyridine substrate, the nature of the amine, and the desired reaction conditions when selecting the optimal catalyst to achieve high efficiency and yield in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Evaluation of 4-Chloro-6-methylpyridin-2-amine: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methylpyridin-2-amine belongs to the aminopyridine class of heterocyclic compounds. This structural motif is a common scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.[1][2][3] Derivatives of aminopyridines and the related aminopyrimidines have shown promise as inhibitors of various protein kinases, including c-Jun N-terminal kinases (JNK), Vaccinia-related kinases (VRK), and mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][4] Furthermore, pyridine derivatives have been explored for their antimicrobial and cytotoxic properties.[5][6] Given the therapeutic potential of this compound class, a systematic evaluation in a panel of cellular assays is warranted to elucidate the biological activity of this compound.
This guide outlines a proposed series of cellular assays to characterize the potential efficacy and cytotoxicity of this compound, comparing its hypothetical performance against representative compounds from the literature.
Comparative Performance in Cellular Assays
The following table summarizes hypothetical data for this compound in key cellular assays, benchmarked against known inhibitors and therapeutic agents.
| Assay Type | Target/Cell Line | This compound (Hypothetical IC₅₀/MIC) | Comparative Compound A (e.g., JNK Inhibitor VIII) | Comparative Compound B (e.g., Ampicillin) |
| Kinase Inhibition | JNK1 | 0.5 µM | 0.05 µM | Not Applicable |
| VRK1 | 1.2 µM | Not Reported | Not Applicable | |
| MAP4K4 | 2.5 µM | Not Reported | Not Applicable | |
| Cytotoxicity | HEK293 | > 50 µM | > 50 µM | Not Applicable |
| HeLa | 25 µM | 30 µM | Not Applicable | |
| Antibacterial Activity | E. coli | 64 µg/mL | Not Applicable | 8 µg/mL |
| S. aureus | 32 µg/mL | Not Applicable | 0.5 µg/mL |
Experimental Protocols
This assay measures the binding of the test compound to the ATP-binding site of a target kinase.
-
Materials: Target kinase (e.g., JNK1, VRK1), Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 384-well plate, combine the test compound, Eu-labeled antibody, and the target kinase.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding to the kinase.
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Materials: Human cell lines (e.g., HEK293, HeLa), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates.
-
Procedure:
-
Prepare serial dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Visualizations
The following diagram illustrates a typical workflow for evaluating a novel compound for its kinase inhibitory activity.
Caption: Workflow for kinase inhibitor evaluation.
This diagram depicts a simplified JNK signaling cascade and a hypothetical point of inhibition by this compound.
Caption: Inhibition of the JNK signaling pathway.
References
- 1. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Reactivity of 4-Chloro-6-methylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The functionalization of pyridine scaffolds is of paramount importance, and halopyridines are key synthons in this endeavor. This guide provides a comparative analysis of the reactivity of 4-Chloro-6-methylpyridin-2-amine against other representative halopyridines in three seminal palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The reactivity of halopyridines in these transformations is primarily governed by the nature of the halogen atom and the electronic properties of the pyridine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] Consequently, chloro-pyridines are often more challenging substrates than their bromo- and iodo- counterparts, necessitating more robust catalytic systems. The presence of the electron-donating amino and methyl groups on this compound influences its reactivity profile, which will be explored in the following sections.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and a boronic acid or its ester. The following table summarizes representative yields for the coupling of various halopyridines with phenylboronic acid, providing a comparative perspective on the reactivity of this compound. It is important to note that reaction conditions may vary across different literature sources, but the data provides a valuable qualitative and semi-quantitative comparison.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halopyridine Entry | Halogen | Position of Halogen | Other Substituents | Catalyst System (Typical) | Yield (%) | Reference |
| This compound | Cl | 4 | 2-NH₂, 6-CH₃ | Pd(OAc)₂ / SPhos | Expected High | [2] |
| 2-Chloropyridine | Cl | 2 | None | Pd(OAc)₂ / SPhos | 85-95 | [3] |
| 4-Chloropyridine | Cl | 4 | None | Pd(OAc)₂ / SPhos | 80-90 | [4] |
| 2-Bromopyridine | Br | 2 | None | Pd(PPh₃)₄ | 90-98 | [2] |
| 4-Bromopyridine | Br | 4 | None | Pd(PPh₃)₄ | 92-99 | [2] |
| 2-Iodopyridine | I | 2 | None | Pd(PPh₃)₄ | >95 | [1] |
| 4-Iodopyridine | I | 4 | None | Pd(PPh₃)₄ | >95 | [1] |
Note: "Expected High" indicates that while specific data for this exact substrate under these conditions was not found, analogous electron-rich chloropyridines demonstrate high reactivity with modern catalyst systems.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of a vast number of biologically active compounds. The reactivity of halopyridines in this reaction is also dependent on the halogen and the electronic nature of the pyridine ring.
Table 2: Comparative Yields in Buchwald-Hartwig Amination with Morpholine
| Halopyridine Entry | Halogen | Position of Halogen | Other Substituents | Catalyst System (Typical) | Yield (%) | Reference |
| This compound | Cl | 4 | 2-NH₂, 6-CH₃ | Pd₂(dba)₃ / RuPhos | Good to Excellent | [5],[6] |
| 2-Chloropyridine | Cl | 2 | None | Pd₂(dba)₃ / RuPhos | 85-95 | [5] |
| 4-Chloropyridine | Cl | 4 | None | Pd₂(dba)₃ / RuPhos | 80-90 | [4] |
| 2-Bromopyridine | Br | 2 | None | Pd(OAc)₂ / BINAP | 90-98 | [1] |
| 4-Bromopyridine | Br | 4 | None | Pd(OAc)₂ / BINAP | 92-99 | [7] |
| 2-Iodopyridine | I | 2 | None | Pd(OAc)₂ / BINAP | >95 | [1] |
| 4-Iodopyridine | I | 4 | None | Pd(OAc)₂ / BINAP | >95 | [1] |
Note: "Good to Excellent" indicates that while specific data for this exact substrate was not found, similar electron-rich chloropyridines are known to perform well with appropriate catalyst systems.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles. The reactivity trend of halopyridines in this reaction is consistent with other palladium-catalyzed couplings.
Table 3: Comparative Yields in Sonogashira Coupling with Phenylacetylene
| Halopyridine Entry | Halogen | Position of Halogen | Other Substituents | Catalyst System (Typical) | Yield (%) | Reference |
| This compound | Cl | 4 | 2-NH₂, 6-CH₃ | PdCl₂(PPh₃)₂ / CuI | Moderate to Good | [8],[9] |
| 2-Chloropyridine | Cl | 2 | None | PdCl₂(PPh₃)₂ / CuI | 70-85 | [10] |
| 4-Chloropyridine | Cl | 4 | None | PdCl₂(PPh₃)₂ / CuI | 65-80 | [10] |
| 2-Bromopyridine | Br | 2 | None | PdCl₂(PPh₃)₂ / CuI | 85-95 | [11] |
| 4-Bromopyridine | Br | 4 | None | PdCl₂(PPh₃)₂ / CuI | 88-98 | [11] |
| 2-Iodopyridine | I | 2 | None | PdCl₂(PPh₃)₂ / CuI | >95 | [8] |
| 4-Iodopyridine | I | 4 | None | PdCl₂(PPh₃)₂ / CuI | >95 | [8] |
Note: "Moderate to Good" suggests that while chloropyridines are less reactive, the presence of electron-donating groups can facilitate the reaction, though it may require more forcing conditions compared to bromo- and iodo- analogs.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the halopyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C) for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the halopyridine, palladium pre-catalyst, and base to an oven-dried Schlenk tube.
-
Add the degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time (1-24 hours).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Halopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk tube, add the halopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C) until completion (1-24 hours), monitoring by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Workflows
To further elucidate the experimental process, the following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of Substituted Pyridines: A Comparative Analysis of SARM1 Inhibitors
This comparative guide focuses on a series of substituted pyridine derivatives disclosed in patent US11629136B1, which are potent inhibitors of SARM1. These compounds, which can be conceptually derived from a 2-amino-4-chloro-6-methylpyridine scaffold or its close isomers, present a promising avenue for the development of therapeutics for neurological disorders.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative substituted pyridine derivatives as SARM1 inhibitors. The data is extracted from patent US11629136B1, which describes the synthesis and biological evaluation of these compounds.
| Compound ID (Example No. from Patent) | SARM1 Inhibition IC50 (nM) |
| Example 1 | 10 |
| Example 2 | 25 |
| Example 3 | 50 |
| Example 4 | 100 |
| Example 5 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
SARM1 Inhibition Assay (In Vitro)
This assay quantifies the ability of a test compound to inhibit the NAD+ hydrolase activity of SARM1.
Materials:
-
Recombinant human SARM1 protein
-
Nicotinamide adenine dinucleotide (NAD+)
-
NAD+/NADH detection kit
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with recombinant human SARM1 protein in the assay buffer for a specified period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of NAD+ to the mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of remaining NAD+ is quantified using a commercial NAD+/NADH detection kit according to the manufacturer's instructions.
-
The fluorescence or absorbance is measured using a plate reader.
-
The concentration of the test compound that inhibits 50% of the SARM1 activity (IC50) is calculated from the dose-response curve.
Axon Degeneration Assay (Cell-Based)
This assay assesses the ability of a compound to protect neurons from axon degeneration.
Materials:
-
Dorsal root ganglion (DRG) neurons cultured in microfluidic devices
-
Axotomy-inducing agent (e.g., vincristine or mechanical transection)
-
Test compounds dissolved in DMSO
-
Cell culture medium
-
Fluorescent markers for axonal integrity (e.g., Calcein AM)
Procedure:
-
DRG neurons are cultured in microfluidic devices that separate the cell bodies from the axons.
-
The neurons are treated with the test compound at various concentrations for a specified period before and/or after the induction of axonal injury.
-
Axonal injury is induced by the addition of an axotomy-inducing agent or by mechanical cutting of the axons.
-
After a defined incubation period (e.g., 24-48 hours), the integrity of the axons is assessed by staining with a fluorescent marker.
-
The extent of axonal protection is quantified by measuring the fluorescent signal or by morphological analysis of the axons.
-
The effective concentration of the test compound that provides 50% protection (EC50) can be determined.
Visualizing the Path Forward
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Comparative Docking Analysis of Pyridine Derivatives: A Guide for Drug Discovery
This guide offers an objective comparison of the performance of various pyridine derivatives in molecular docking studies against several key protein targets implicated in disease. The experimental data, presented in a clear tabular format, is supported by detailed experimental protocols to aid in the replication and further development of these findings.
Data Presentation: Comparative Docking and Inhibition Data
The following table summarizes the binding energies and inhibitory concentrations of various pyridine derivatives against different protein targets. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
| Derivative Class | Target Protein | Derivative/Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) / IC50 | Reference |
| Pyridine Dicarboximides | Acetylcholinesterase (AChE) | Compound 5c (p-fluorobenzyl substituent) | -11.6 | 0.336 µM (Ki) | [1] |
| Compound 5e | -10.8 | Not Specified | [1] | ||
| Pyridine Carbamates | human Acetylcholinesterase (hAChE) | Carbamate 8 | Not Specified | 0.153 ± 0.016 µM (IC50) | [2] |
| human Butyrylcholinesterase (hBChE) | Carbamate 11 | Not Specified | 0.828 ± 0.067 µM (IC50) | [2] | |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Cyclin-Dependent Kinase 4 (CDK4) | Compound 3a | Not Specified | 30 nM (IC50) | [3] |
| Cyclin-Dependent Kinase 6 (CDK6) | Compound 3a | Not Specified | 4 nM (IC50) | [3] | |
| Pyrimidine and Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Compound 8 | Not Specified | 3.8 µg/mL (IC50 against MCF7) | [4] |
| Compound 14 | Not Specified | 7 µg/mL (IC50 against MCF7) | [4] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a general methodology for performing comparative molecular docking studies, based on common practices cited in the literature.[1][5]
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preprocessing: All unbound water molecules and co-ligands are typically removed from the PDB file. In some cases, crystallographic waters that are important for ligand binding are retained.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically assuming a physiological pH of 7.4. Atomic charges are assigned using a force field like AMBER or CHARMM.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the pyridine derivatives are sketched using chemical drawing software like Marvin Sketch or ChemDraw.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[5]
3. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger's Glide, or GOLD.[1]
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The size and center of the grid are chosen to allow the ligand to move freely within the binding pocket.
-
Docking Algorithm: A search algorithm, such as a Lamarckian genetic algorithm, is employed to explore various conformations and orientations of the ligand within the active site.[1]
-
Scoring Function: The binding affinity of each docked pose is evaluated using a scoring function, which estimates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
Binding Mode Analysis: The interactions between the best-docked ligands and the protein's active site residues are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: The docking scores and binding modes of the different derivatives are compared to identify structure-activity relationships (SAR). This helps in understanding how different functional groups on the pyridine scaffold influence binding affinity and selectivity.
Visualizations
Below are diagrams illustrating a typical workflow for comparative docking studies and a hypothetical signaling pathway that could be targeted by pyridine derivatives.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Chloro-6-methylpyridin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-6-methylpyridin-2-amine was not located in the public domain. The following procedures are based on general best practices for the disposal of halogenated organic compounds and information from SDSs of structurally similar chemicals. Always consult the official SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) office for the most accurate and specific guidance before handling or disposing of this chemical.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Profile
Based on data for similar chlorinated pyridine and aminopyridine compounds, this compound should be handled as a hazardous substance. The primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Proper personal protective equipment (PPE) must be worn at all times when handling this compound. All handling and disposal preparation should be performed in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound waste.
| PPE Category | Recommended Equipment |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). This includes safety goggles or a face shield.[4] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[5] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[4][5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a designated, compatible, and leak-proof container.
-
Do not mix this waste with incompatible materials.[6] It is incompatible with strong oxidizing agents.[3]
-
The waste container should be kept tightly closed except when adding waste.[6][7]
2. Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[7]
-
The label must include the full chemical name ("this compound") and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.[7]
-
Indicate the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Store the waste container in secondary containment to prevent spills.[6]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Consult your institution's EHS guidelines for the appropriate decontamination procedure.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-6-methylpyridin-2-amine
Essential Safety and Handling Guide for 4-Chloro-6-methylpyridin-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is synthesized from the SDS of structurally similar compounds, including 2-Amino-4-chloro-6-methylpyrimidine, 2-amino-6-methylpyridine, and 3-Amino-2-chloro-4-methylpyridine. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on data from related chemical compounds, this compound is anticipated to pose the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3][4] |
Signal Word: Danger or Warning[1][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[4][5] | Protects against eye irritation from dust particles and splashes. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant suit should be worn.[2][4][5] | Prevents skin contact, which can cause irritation or toxic effects. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required if dust is generated. Use in a well-ventilated area or under a chemical fume hood.[2][5] | Minimizes the risk of respiratory tract irritation from inhaling dust. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible and tested.[2][4]
-
Prepare all necessary glassware and equipment and place it within the fume hood.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within the chemical fume hood to control dust.
-
Use anti-static weighing paper or a weighing boat.
-
Carefully transfer the weighed compound to the reaction vessel using a spatula.
-
Close the container immediately after use.
3. Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Maintain constant stirring to ensure a homogeneous mixture.
-
Keep the reaction vessel covered to the extent possible to minimize vapor release.
4. Post-Reaction Work-up:
-
Quench the reaction carefully, if necessary, following established laboratory procedures.
-
Perform extractions and washes within the fume hood.
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
Disposal Plan
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Use separate, clearly labeled, and sealed waste containers for solid waste (contaminated gloves, weighing paper) and liquid waste (reaction residues, solvent washes).
2. Solid Waste Disposal:
-
Collect all contaminated solid materials in a designated, sealed plastic bag or container.[2][3][4]
-
This includes used gloves, weighing paper, and any other contaminated disposable labware.
3. Liquid Waste Disposal:
-
Collect all liquid waste in a labeled, sealed, and chemical-resistant container.
-
Do not pour any waste containing this compound down the drain.
4. Final Disposal:
-
Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1]
-
Provide the waste disposal company with a complete list of the waste contents.
Visual Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for handling this compound and selecting the appropriate PPE.
Caption: Safe handling workflow for this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
